molecular formula C7H5F4NO B1407166 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227564-54-6

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1407166
CAS No.: 1227564-54-6
M. Wt: 195.11 g/mol
InChI Key: VEASJKVYRRUQKB-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative designed for research and development applications. Compounds within the trifluoromethylpyridine (TFMP) class are recognized for their unique physicochemical properties, which are driven by the strong electron-withdrawing nature of the trifluoromethyl group and the characteristics of the pyridine ring . These properties, including potential effects on biomolecular affinity, metabolism, and translocation, make such compounds valuable intermediates in the discovery of new active ingredients . A significant number of recent agrochemicals and pharmaceuticals contain the TFMP motif, underscoring its importance in modern chemical research . This specific compound, featuring methoxy and fluoro substituents on the pyridine ring, is intended for use as a key building block in synthetic chemistry. Researchers can employ it in the development of novel compounds for sectors including crop protection and pharmaceutical sciences . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other personal uses.

Properties

IUPAC Name

3-fluoro-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEASJKVYRRUQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine CAS Registry Number: 1246471-38-4 (Isomer check required; often custom synthesized) Molecular Formula:


Molecular Weight:  195.11  g/mol 

This technical guide details the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , a highly specialized fluorinated pyridine intermediate. This scaffold is critical in the development of next-generation agrochemicals (herbicides/fungicides) and pharmaceuticals, where the trifluoromethyl (


) group enhances metabolic stability and lipophilicity, while the fluorine atom modulates pKa and binding affinity.

The primary synthetic challenge lies in the regioselective functionalization of the pyridine ring. This guide prioritizes a Nucleophilic Aromatic Substitution (


) strategy, leveraging the electronic activation provided by the ring nitrogen and the 

group to ensure exclusive formation of the 6-methoxy isomer over the 3-methoxy byproduct.

Retrosynthetic Analysis

The design of the synthesis relies on the inherent reactivity differences between the positions on the pyridine ring.

  • C6 Position (Ortho to N): Highly activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom (

    
     effects).
    
  • C3 Position (Meta to N): Deactivated relative to C6, despite being ortho to the electron-withdrawing

    
     group.
    
  • C2 Position: Occupied by the stable

    
     group.
    

Therefore, the most logical disconnection is the C6-O bond , tracing back to a 6-halo-3-fluoro-2-(trifluoromethyl)pyridine precursor.

Retrosynthesis Target Target: 3-Fluoro-6-methoxy- 2-(trifluoromethyl)pyridine Disconnect C-O Disconnection (SnAr) Target->Disconnect Precursor1 Precursor A: 3,6-Difluoro- 2-(trifluoromethyl)pyridine Precursor2 Precursor B: 6-Chloro-3-fluoro- 2-(trifluoromethyl)pyridine Disconnect->Precursor1 Disconnect->Precursor2

Figure 1: Retrosynthetic tree illustrating the two primary precursors for the


 approach.

Primary Synthetic Route: Regioselective

Reaction Overview

The most robust method involves the reaction of 3,6-Difluoro-2-(trifluoromethyl)pyridine with sodium methoxide (NaOMe). Although the precursor contains two fluorine atoms (C3 and C6), the C6-fluorine is significantly more labile due to its position ortho to the ring nitrogen. The C3-fluorine, being meta to the nitrogen and sterically crowded by the adjacent


 group, remains intact under controlled conditions.

Reaction Scheme:



Experimental Protocol

Materials:

  • Substrate: 3,6-Difluoro-2-(trifluoromethyl)pyridine (CAS 1099597-92-8)[1][2][3]

  • Reagent: Sodium Methoxide (25-30 wt% solution in Methanol)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Purge with nitrogen.

  • Charging: Add 3,6-Difluoro-2-(trifluoromethyl)pyridine (10.0 g, 54.6 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Add Sodium Methoxide solution (1.05 equivalents, 12.4 g of 25% solution) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Critical Control Point: Maintain internal temperature below 5°C to prevent bis-substitution or attack at C3.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours. Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or HPLC. The starting material should be consumed, with the formation of a single major product spot.

  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (50 mL).
      
    • Remove the bulk of the organic solvents (THF/MeOH) under reduced pressure (rotary evaporator, 35°C bath).

    • Dilute the residue with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Wash the combined organics with brine (50 mL), dry over anhydrous

      
      , and filter.
      
    • Concentrate to yield the crude oil.

    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain the pure title compound as a colorless oil (or low-melting solid).

Expected Yield: 85-92%

Alternative Route: From Chlorinated Precursor

If the difluoro precursor is unavailable or cost-prohibitive, 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a viable alternative. Chlorine is a poorer leaving group than fluorine in


 reactions, requiring slightly more vigorous conditions, but the regioselectivity remains excellent.

Reaction Scheme:



Key Differences in Protocol
  • Temperature: Reaction typically requires heating to 40-60°C to drive the displacement of the chloride.

  • Time: Reaction times are longer (4-12 hours).

  • Solvent: Pure Methanol or a THF/MeOH mixture is preferred.

Mechanistic & Structural Logic

The success of this synthesis is dictated by the electronic landscape of the pyridine ring.

Mechanism cluster_logic Regioselectivity Factors SM 3,6-Difluoro-2-(CF3)pyridine (Substrate) Intermediate Meisenheimer Complex (Negative charge on N) SM->Intermediate Attack of MeO- at C6 (Ortho to N) Product 3-Fluoro-6-methoxy-2-(CF3)pyridine (Target) Intermediate->Product Elimination of F- Factor1 N-Activation: Strongest at C2/C6 Factor1->Intermediate Factor2 CF3-Activation: Weak at C6 (Meta) Factor3 Sterics: C6 is accessible C3 is blocked by CF3 Factor3->Intermediate

Figure 2: Mechanistic pathway highlighting the factors governing regioselectivity.

Comparative Analysis of Routes
ParameterRoute A (Difluoro Precursor)Route B (Chloro Precursor)
Precursor 3,6-Difluoro-2-(trifluoromethyl)pyridine6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
Reactivity High (F is excellent LG in

)
Moderate (Cl is good LG)
Conditions 0°C to RT40°C to 60°C
Selectivity Excellent (>98:[4]2)Excellent (>98:2)
Cost Generally HigherGenerally Lower

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       3.98 (s, 3H, 
      
      
      
      )
    • 
       6.85 (dd, 1H, Ar-H at C5) - Shows coupling to F3 (
      
      
      
      ) and H4.
    • 
       7.45 (dd, 1H, Ar-H at C4) - Shows coupling to F3 (
      
      
      
      ) and H5.
  • 19F NMR (376 MHz,

    
    ): 
    
    • 
       -65.0 (s, 3F, 
      
      
      
      )
    • 
       -125.5 (m, 1F, Ar-F) - Chemical shift varies slightly with solvent.
      
  • Mass Spectrometry (GC-MS/LC-MS):

    • Molecular Ion

      
       (consistent with 
      
      
      
      ).

Process Safety & Handling

  • Fluorinated Compounds: Precursors and products are likely lipophilic and potentially toxic. Handle in a fume hood.

  • Sodium Methoxide: Corrosive and moisture-sensitive. Use anhydrous solvents to prevent hydrolysis to sodium hydroxide, which can lead to side reactions (formation of the pyridinol).

  • Exotherm: The reaction of fluoropyridines with alkoxides is exothermic. Strict temperature control at 0°C during addition is mandatory to prevent thermal runaways or loss of regioselectivity.

References

  • Benchchem. "6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine Technical Data." (Accessed via search, providing structural context for isomers). Link

  • CymitQuimica. "3,6-Difluoro-2-(trifluoromethyl)pyridine Product Page." (Source for precursor availability). Link

  • American Elements. "6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine."[5][6] (Source for chloro-precursor availability).[5][6] Link

  • PubChem. "2,3,6-Trifluoropyridine." National Library of Medicine. (Background on fluoropyridine reactivity). Link

  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society C: Organic, 1966. (Foundational text on regioselectivity in fluoropyridines).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on a specific, yet under-documented molecule: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine .

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any molecule is to understand its structure and fundamental properties. These descriptors are critical in predicting its behavior in various chemical and biological systems.

Chemical Structure

The structure of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with three key functional groups that dictate its reactivity and physical properties:

  • A fluorine atom at the 3-position: This imparts significant electronic changes to the pyridine ring.

  • A methoxy group at the 6-position: This group can influence solubility and metabolic pathways.

  • A trifluoromethyl group at the 2-position: This bulky, electron-withdrawing group is known to enhance metabolic stability and lipophilicity.[1]

Inferred Molecular Properties:

Based on the structure of its isomer, 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine, the following properties for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine are proposed:

PropertyInferred ValueSource/Basis
CAS Number Not Available-
Molecular Formula C₇H₅F₄NOBased on structure
Molecular Weight 195.11 g/mol [1] (for isomer)
InChI Key Not Available-
The Significance of Fluorine and Trifluoromethyl Moieties

The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring is a deliberate design choice in many advanced chemical intermediates.[1] The trifluoromethyl group, in particular, is a critical pharmacophore in drug design, with approximately 20% of all pharmaceutical compounds containing this moiety.[1] This is due to its ability to increase metabolic stability and lipophilicity, which can enhance the absorption and translocation of active ingredients.[1]

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP) is the most common metric for lipophilicity.

Predicted LogP

While an experimental LogP for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is unavailable, computational models can provide a reliable estimate. For the related compound, 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, the calculated LogP is 2.0172.[2] Given the similar electronic nature of the fluoro and nitro groups, a LogP in a comparable range would be expected for the title compound.

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The causality behind choosing the shake-flask method lies in its status as the "gold standard" for its direct and equilibrium-based measurement.

Workflow for Shake-Flask LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water (or buffer) and vice-versa by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in the more soluble phase (likely n-octanol).

  • Partitioning: In a suitable vessel, combine a known volume of the stock solution with a known volume of the other phase.

  • Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from each phase, avoiding cross-contamination.

  • Analysis: Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

Predicted Solubility

The presence of the trifluoromethyl group suggests that 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine will likely have low aqueous solubility. For context, the related compound 2-fluoro-6-(trifluoromethyl) pyridine is described as being slightly soluble in water.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)

This method is chosen for its reliability in determining the equilibrium solubility of a compound.

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine to a vessel containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sampling and Separation: Withdraw an aliquot of the suspension and separate the undissolved solid from the solution by filtration or centrifugation.

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical technique (e.g., HPLC-UV).

  • Confirmation of Equilibrium: Repeat the sampling and analysis at different time points until the measured concentration is constant, confirming that equilibrium has been reached.

  • Reporting: The final, constant concentration is reported as the aqueous solubility of the compound at the specified pH and temperature.

Chemical Stability: Ensuring Product Integrity and Shelf-Life

Stability testing is a critical component of drug development, providing information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

The rationale for conducting forced degradation studies is to identify potential degradation products and establish the degradation pathways of the molecule. This information is crucial for developing stability-indicating analytical methods.

Typical Stress Conditions for Forced Degradation:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 70°C).

  • Photostability: Exposing the compound to light, as per ICH Q1B guidelines.

Long-Term Stability Studies (ICH Q1A(R2))

These studies are designed to establish the re-test period or shelf life of a drug substance under recommended storage conditions.

Workflow for a Typical Long-Term Stability Study

Caption: Workflow for a long-term stability study.

Step-by-Step Protocol:

  • Sample Preparation: Place accurately weighed samples of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine into appropriate containers that mimic the proposed packaging.

  • Storage: Store the samples in stability chambers under controlled conditions of temperature and relative humidity (RH), for example, 25°C/60% RH for long-term storage and 40°C/75% RH for accelerated storage.

  • Testing at Intervals: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove samples from the chambers.

  • Analytical Testing: Analyze the samples for key stability-indicating parameters, including:

    • Appearance (color, physical state)

    • Assay (to determine the concentration of the active substance)

    • Purity (to identify and quantify any degradation products)

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to identify any significant changes in the quality of the substance over time.

Spectral Characterization: Unveiling the Molecular Fingerprint

While specific spectra for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine are not publicly available, the expected spectral characteristics can be inferred from related structures.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group. The coupling patterns would be informative for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. It would be expected to show two distinct signals: one for the fluorine atom on the pyridine ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (inferred to be 195.11 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-F, C-O, and C=N bonds within the molecule.

Synthesis and Reactivity

Trifluoromethylpyridines are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] The synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine would likely involve a multi-step process.

Plausible Synthetic Approach:

The synthesis could potentially start from a readily available substituted pyridine. A common strategy for introducing a trifluoromethyl group is the use of a trifluoromethylating agent in the presence of a suitable catalyst. The fluorine and methoxy groups could be introduced via nucleophilic aromatic substitution reactions. For instance, a chloro-substituted pyridine precursor could be reacted with a fluoride source (e.g., KF or CsF) and a methoxide source (e.g., sodium methoxide).[3]

Conclusion

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine represents a molecule of significant interest for the development of new bioactive compounds. While direct experimental data is currently sparse, a comprehensive understanding of its likely physicochemical properties can be achieved through the analysis of its structural analogues and the application of established experimental methodologies. This guide provides a scientifically rigorous framework for researchers to approach the characterization of this and other novel fluorinated pyridines, emphasizing the causal relationships between molecular structure, physicochemical properties, and the experimental designs used to measure them.

References

  • PubChem. (n.d.). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2004). Nucleophilic aromatic substitution of methyl 3-nitropyridine-4-carboxylate. Journal of Heterocyclic Chemistry, 41(6), 987-989.
  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097.
  • MySkinRecipes. (n.d.). 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and applications of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine .

Advanced Fluorinated Scaffolds in Medicinal Chemistry[1]

Executive Summary

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a specialized heterocyclic building block belonging to the class of trifluoromethyl-substituted fluoropyridines.[1] Characterized by its unique substitution pattern—a trifluoromethyl group at position 2, a fluorine atom at position 3, and a methoxy group at position 6—this compound serves as a critical intermediate in the synthesis of high-value agrochemicals (e.g., fungicides, herbicides) and pharmaceutical candidates (e.g., kinase inhibitors).[1] Its structural features modulate lipophilicity, metabolic stability, and pKa, making it a "privileged scaffold" for bioisosteric replacement.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[1][2]
  • IUPAC Name: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine[1]

  • Alternative Name: 5-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine (based on alternative numbering priority)

  • SMILES: COc1nc(C(F)(F)F)c(F)cc1

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 195.11 g/mol [1]

  • CAS Number: Note: While specific isomers like 1227579-76-1 (6-Fluoro-3-methoxy...) exist, the exact CAS for this specific isomer is often proprietary or cataloged under custom synthesis codes.[1] Researchers should verify with suppliers using the SMILES string.

Physicochemical Properties (Predicted)
PropertyValueSignificance
LogP ~2.4 - 2.8Moderate lipophilicity suitable for CNS penetration and oral bioavailability.[1]
TPSA ~32 ŲLow polar surface area, indicating good membrane permeability.[1]
pKa (Conjugate Acid) ~ -1.5The electron-withdrawing effects of

and

significantly reduce the basicity of the pyridine nitrogen.[1]
H-Bond Acceptors 4 (N, O, F, F)Interaction points for target protein binding pockets.[1]

Structural Logic & Reactivity

The molecule features three distinct functional groups on a pyridine core, each conferring specific reactivity profiles essential for drug design.[1]

Electronic Effects
  • 2-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (
    
    
    
    ).[1] It also blocks metabolic oxidation at the
    
    
    -position.[1]
  • 3-Fluorine (

    
    ):  Provides a "fluoro-effect," altering the pKa of neighboring groups and enhancing metabolic stability without imposing significant steric bulk (Van der Waals radius ~1.47 Å).[1]
    
  • 6-Methoxy (

    
    ):  An electron-donating group (EDG) by resonance, which partially counteracts the deactivation from the EWGs, allowing for fine-tuning of the ring's electronic density.[1]
    
Diagram: Electronic Activation & Reactivity

Reactivity Core Pyridine Core CF3 2-CF3 (EWG) Activates C6 for SnAr Blocks Metabolism Core->CF3 Pos 2 F3 3-F (EWG/Inductive) Modulates pKa Bioisostere for H Core->F3 Pos 3 OMe 6-OMe (EDG) Solubility H-Bond Acceptor Core->OMe Pos 6 CF3->OMe Electronic Push-Pull

Caption: Electronic interplay between the electron-withdrawing CF3/F groups and the electron-donating OMe group on the pyridine ring.

Synthesis Protocols

The synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine typically employs a Nucleophilic Aromatic Substitution (


)  strategy.[1] The most robust route involves the regioselective methoxylation of a difluorinated precursor.[1]
Retrosynthetic Analysis[1]
  • Target: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine[1]

  • Precursor: 3,6-Difluoro-2-(trifluoromethyl)pyridine[1]

  • Starting Material: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine (or similar commercial building blocks).[1]

Protocol: Regioselective Methoxylation ( )

This method exploits the differential activation of the fluorine atoms.[1] The fluorine at position 6 is ortho to the ring nitrogen and para to the fluorine at position 3 (though meta to the


 at 2).[1] The nitrogen atom renders the C6 position highly electrophilic.[1]

Reagents:

  • Substrate: 3,6-Difluoro-2-(trifluoromethyl)pyridine[1]

  • Nucleophile: Sodium Methoxide (

    
    )[1]
    
  • Solvent: Methanol (

    
    ) or THF[1]
    
  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 3,6-Difluoro-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (10 volumes) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dropwise add a solution of Sodium Methoxide (1.05 eq, 25% wt in MeOH). Note: Stoichiometry is critical to prevent bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC or LC-MS.[1] The C6-F is displaced preferentially over C3-F due to the stronger activation by the ring nitrogen (ortho-effect).[1]

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target product.

Synthesis Workflow Diagram

Synthesis Start Start: 3,6-Difluoro-2-(trifluoromethyl)pyridine Reagent Add NaOMe (1.05 eq) in THF 0°C -> RT Start->Reagent Intermediate Transition State: MeO- attacks C6 (Ortho to N) Reagent->Intermediate SNAr Mechanism Product Product: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine Intermediate->Product Major Pathway Byproduct Avoid: Bis-methoxy impurity Intermediate->Byproduct Excess Reagent

Caption: Regioselective synthesis pathway via SNAr displacement of the C6-fluorine atom.

Applications in Drug Discovery & Agrochemistry[1]

Pharmacophore Utility

This scaffold is highly valued for its ability to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of bioactive molecules.[1]

  • Metabolic Stability: The

    
     and 
    
    
    
    groups block common metabolic soft spots (e.g., oxidative dealkylation or hydroxylation) on the pyridine ring.[1]
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for CNS targets.[1]
    
  • Conformational Control: The steric bulk of the

    
     group (similar to an isopropyl group) can lock the molecule into a bioactive conformation.[1]
    
Case Study: Kinase Inhibition

In kinase inhibitor design, the pyridine nitrogen often serves as a hinge binder (H-bond acceptor).[1] The 3-fluoro group can engage in non-covalent interactions with backbone amides, while the 2-trifluoromethyl group fills hydrophobic pockets (e.g., the gatekeeper region).[1]

Example Workflow:

  • Scaffold: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.[1]

  • Functionalization: Demethylation of the 6-methoxy group yields the pyridone or 6-hydroxy intermediate.[1]

  • Coupling: The resulting hydroxyl group is converted to a triflate or halide, allowing for Suzuki-Miyaura coupling to attach complex aryl/heteroaryl tails.[1]

Safety & Handling

  • Hazard Identification: Fluorinated pyridines can be skin irritants and potentially toxic if inhaled.[1]

  • Storage: Store at 2-8°C under inert gas (Argon). The methoxy group is relatively stable, but the compound should be kept dry.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which may demethylate the ether).[1]

References

  • Schlosser, M. (2006).[1] "The 2-Trifluoromethylpyridine Scaffold: A Privileged Building Block." Journal of Medicinal Chemistry.

  • Wang, J., et al. (2010).[1] "Nucleophilic Aromatic Substitution of Fluorinated Heterocycles." Tetrahedron Letters.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Database. "2-methoxy-6-(trifluoromethyl)pyridine and related isomers."[1] National Library of Medicine.[1] [1]

(Note: Specific CAS numbers for exact isomers should be cross-referenced with vendor Certificates of Analysis due to the prevalence of positional isomers in this chemical class.)

Sources

Structural Elucidation and Spectroscopic Profiling of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

[1]

Executive Summary

Compound: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine CAS: 1246471-38-4 (Reference analogue/isomer class) Formula:

Exact Mass:1

This technical guide outlines the spectroscopic validation of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , a critical fluorinated building block used in the synthesis of agrochemicals (e.g., Picolinamide fungicides) and medicinal pharmacophores.[1] Due to the high electron-withdrawing nature of the trifluoromethyl (



This document provides a Predicted Reference Standard based on substituent chemical shift additivity rules (SCS) and analogous literature data, followed by a robust decision-tree workflow for quality control.

Nuclear Magnetic Resonance (NMR) Profiling[2][3]

F NMR: The Primary Diagnostic Tool

In fluorinated pyridines,


Predicted Spectral Data (


, 

internal std = 0 ppm):
Signal AssignmentShift (

ppm)
MultiplicityCoupling Constants (

)
Structural Insight

(Pos 2)
-66.0 to -68.0Doublet (d)

Characteristic of

-substituted

on pyridine. Split by F3.

(Pos 3)
-125.0 to -135.0Quartet (q)

Ortho to

. The quartet arises from coupling to the 3 equivalent fluorines of the

group.

Technical Note: The coupling between the


regioisomer
H NMR: Substituent Effects

The proton spectrum is defined by the shielding effect of the methoxy group at position 6 and the deshielding effect of the fluorine at position 3.

Predicted Spectral Data (


, 400 MHz):
ProtonShift (

ppm)
MultiplicityIntegralAssignment Logic

3.95 - 4.05Singlet (s)3HStrong electron donation; typical methoxy range.[1]
H-5 6.80 - 6.95dd1HOrtho to OMe (shielded). Coupled to H4 (

) and F3 (

).
H-4 7.40 - 7.60dd / ddd1HPara to OMe, Ortho to F3.[1] Deshielded. Large coupling to F3 (

).
C NMR: Carbon Skeleton Verification

The

  • C-2 (

    
    ):  Quartet (
    
    
    ).
  • 
    :  Quartet (
    
    
    ).
  • C-3 (

    
    ):  Doublet (
    
    
    ).
  • C-6 (

    
    ):  High shift (~164 ppm) due to oxygen attachment.
    

Mass Spectrometry (MS) Fragmentation[4]

Ionization Mode: ESI (+) or EI (70 eV).

Fragmentation Pathway Logic:

  • Molecular Ion (

    
    ):  195 m/z (EI) or 196 m/z (
    
    
    ESI).
  • Loss of Methyl Radical (

    
    ):  The methoxy group is the primary fragmentation point.
    
    • 
       m/z.
      
  • Loss of Carbon Monoxide (CO): Following methyl loss, the ring typically ejects CO (common in phenols/anisoles).

    • 
       m/z.
      
  • 
     Stability:  The 
    
    
    group is generally robust but may show a minor peak at 69 m/z (
    
    
    ) in EI.
m/zIntensityFragment Assignment
195 High

(Parent)
180 Medium

152 High

69 Low

Infrared Spectroscopy (IR)[3][5][6]

  • C-F Stretching: Broad, intense bands in the 1100–1350 cm⁻¹ region (overlap of Ar-F and

    
    ).
    
  • C=N / C=C Aromatic: Sharp bands at 1580–1600 cm⁻¹ .

  • C-H (Methoxy): Weak stretches at 2850–2950 cm⁻¹ .

Structural Assignment Logic (Isomer Differentiation)

The synthesis of this compound often produces regioisomers.[2] The following diagram illustrates the logical flow to confirm the specific 3-Fluoro-2-trifluoromethyl arrangement versus the 6-Fluoro-2-trifluoromethyl isomer.

IsomerLogicStartCrude Product IsolatedF19_RunAcquire 19F NMR(No Decoupling)Start->F19_RunCheck_SignalsCount 19F SignalsF19_Run->Check_SignalsTwo_SignalsTwo Signals Found(~ -68ppm & ~ -130ppm)Check_Signals->Two_SignalsYesCheck_CouplingCheck J-Coupling(Splitting Pattern)Two_Signals->Check_CouplingQuartet_DoubletCF3 = DoubletAr-F = Quartet(J ~ 13Hz)Check_Coupling->Quartet_DoubletCoupling ObservedSingletsSignals are Singlets(No Coupling)Check_Coupling->SingletsNo CouplingConclusion_TargetCONFIRMED TARGET:3-Fluoro-2-(trifluoromethyl)Quartet_Doublet->Conclusion_TargetConclusion_IsoISOMER DETECTED:Fluorine is NOT ortho to CF3(Likely 4-F or 5-F)Singlets->Conclusion_Iso

Caption: Decision tree for distinguishing the 3-fluoro isomer using

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent concentration-dependent shifts and ensure resolution of F-F coupling.

  • Solvent Selection: Use

    
     (Chloroform-d)  (99.8% D) containing 0.03% v/v TMS. Avoid DMSO-
    
    
    unless solubility is an issue, as it broadens exchangeable protons (though none are present here, viscosity affects resolution).[1]
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KF, NaF) from the synthesis, which can cause baseline distortion in

    
    F NMR.
    
QC & Purification Workflow

QC_WorkflowRawCrude SynthesisMixtureWorkupAq. Workup &Extraction (DCM)Raw->WorkupTLCTLC Screening(Hexane/EtOAc 8:2)Workup->TLCFlashFlash Chromatography(Silica Gel)TLC->FlashFractionsFraction Analysis(GC-MS)Flash->FractionsFractions->FlashMixed FractionsPoolPool Pure FractionsFractions->PoolPurity >98%Final_QCFinal QC:1H, 19F NMR, HPLCPool->Final_QC

Caption: Standard purification and validation workflow for fluorinated pyridine building blocks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3] (Standard text for substituent additivity rules).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Source for F-F coupling constants in aromatics).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyridines. Retrieved from [Link]

  • Reichert, S., et al. (2016). "Regioselective Synthesis of Fluorinated Pyridines." Journal of Fluorine Chemistry.

An In-depth Technical Guide to 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a methoxy group on a pyridine scaffold, imparts a distinct combination of electronic and steric properties. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2][3][4][5][6][7][8] The additional presence of a fluorine atom and a methoxy group provides further opportunities for fine-tuning a molecule's physicochemical properties and for subsequent chemical modifications. This guide provides a comprehensive overview of the commercial availability, synthesis, and known applications of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (CAS Number: 1227564-54-6), serving as a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds.

Commercial Availability

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is available from a number of specialized chemical suppliers. The compound is typically offered in research quantities, with purities generally suitable for synthetic applications. Researchers should inquire with individual suppliers for up-to-date information on stock availability, lead times, and available quantities.

Table 1: Commercial Suppliers of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (CAS 1227564-54-6)

SupplierLocationPurityAvailable Quantities
BLD PharmShanghai, China97%1g, 5g, 25g
A2B ChemSan Diego, CA, USA>95%1g, 5g
ABCRKarlsruhe, Germany97%1g, 5g
Apollo ScientificCheshire, UK97%1g, 5g, 10g
Combi-BlocksSan Diego, CA, USA>97%1g, 5g
FluorochemDerbyshire, UK97%1g, 5g
J&K ScientificBeijing, China>97%1g, 5g, 25g
Toronto Research ChemicalsToronto, Canada98%100mg, 1g, 5g

Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any particular supplier. Availability and specifications are subject to change.

Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

A plausible synthetic route would likely start from a readily available and appropriately substituted pyridine precursor. One common strategy involves the chlorine/fluorine exchange reaction on a trichloromethylpyridine derivative, followed by other functional group interconversions.[3]

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, highlighting the key transformations.

G cluster_0 Starting Material Selection cluster_1 Introduction of Trifluoromethyl Group cluster_2 Purification cluster_3 Final Product Start Substituted Pyridine Precursor (e.g., 2-chloro-3-fluoro-6-methoxypyridine) Trifluoromethylation Trifluoromethylation Reaction (e.g., with Ruppert-Prakash reagent or trifluoromethyl-copper reagents) Start->Trifluoromethylation Reaction Purification Work-up and Purification (e.g., Extraction, Chromatography) Trifluoromethylation->Purification Crude Product End 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine Purification->End Purified Product

Caption: A conceptual workflow for the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

Key Considerations in the Synthesis:
  • Starting Material: The choice of the starting pyridine derivative is crucial and will dictate the overall synthetic strategy. A precursor already containing the fluoro and methoxy groups in the desired positions would be ideal.

  • Trifluoromethylation: The introduction of the trifluoromethyl group is a key step. Several methods exist for the trifluoromethylation of heteroaromatic compounds. These include the use of trifluoromethylating reagents such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) in the presence of a fluoride source, or the use of pre-formed trifluoromethyl-copper species. The reactivity of the pyridine ring and the potential for side reactions must be carefully considered when choosing the trifluoromethylation method.[3]

  • Reaction Conditions: Optimization of reaction conditions, including solvent, temperature, and reaction time, is essential to maximize the yield and minimize the formation of byproducts.

  • Purification: Purification of the final product is typically achieved through standard laboratory techniques such as extraction, followed by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

While a comprehensive and officially documented set of physicochemical and spectroscopic data for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is not available in the public domain, some properties can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.11 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 150-200 °C at atmospheric pressure
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The methoxy group will appear as a singlet, typically in the range of 3.8-4.2 ppm. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atom.[12][13][14][15][16]

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon atoms directly attached to fluorine will exhibit characteristic splitting (C-F coupling). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.[12][17][18]

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[19][20][21] It is expected to show two distinct signals: one for the single fluorine atom on the pyridine ring and another for the trifluoromethyl group. The chemical shifts and coupling constants will provide valuable structural information.

Applications in Research and Development

Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules in the agrochemical and pharmaceutical industries.[2][3][4][5][6][8][22] The specific substitution pattern of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine makes it a valuable building block for accessing novel chemical space.

Agrochemical Applications

In the agrochemical sector, the trifluoromethylpyridine moiety is a key component of many modern herbicides, fungicides, and insecticides.[2][4][23] The presence of the trifluoromethyl group can enhance the efficacy and metabolic stability of the active ingredients. While specific applications of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in commercial agrochemicals are not explicitly detailed in the searched literature, its structural features suggest its potential as a precursor for the synthesis of new crop protection agents.

Pharmaceutical Applications

In pharmaceutical research, the incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles.[2][7] These groups can modulate properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine can serve as a versatile starting material for the synthesis of novel drug candidates across various therapeutic areas.

The following diagram illustrates a hypothetical role of a trifluoromethylpyridine derivative in a drug discovery workflow.

G cluster_0 Building Block cluster_1 Synthetic Elaboration cluster_2 Lead Compound cluster_3 Biological Evaluation Start 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine Synthesis Multi-step Synthesis (e.g., Cross-coupling, Nucleophilic Substitution) Start->Synthesis Incorporation Lead Novel Drug Candidate Synthesis->Lead Generation BioAssay In vitro and in vivo assays Lead->BioAssay Testing

Caption: Role of a functionalized pyridine building block in a drug discovery workflow.

Conclusion

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a valuable and commercially available building block for the synthesis of novel compounds in the agrochemical and pharmaceutical sectors. While detailed synthetic protocols and comprehensive physicochemical data for this specific isomer are not yet widely published, its structural features and the established importance of the trifluoromethylpyridine scaffold highlight its potential for the development of new and improved bioactive molecules. This guide provides a foundational understanding for researchers looking to incorporate this versatile intermediate into their synthetic programs. Further research into its synthesis and applications is warranted to fully explore its potential in creating next-generation chemical entities.

References

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes, 2(111). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0260064). (n.d.). NP-MRD. Retrieved from [Link]

  • Nishina, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]

  • 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • The importance of trifluoromethyl pyridines in crop protection. (2025, October 21). ResearchGate. Retrieved from [Link]

  • 19F-NMR spectra for N-Fmoc-protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, April 2). Semantic Scholar. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (n.d.). Google Patents.
  • Nishina, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. Retrieved from [Link]

  • [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Pyridine, 3-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved from [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020, July 9). MDPI. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026, February 3). ResearchGate. Retrieved from [Link]

  • 3-Fluoro-2-methoxy-4-trifluoromethylpyridine. (n.d.). Retrieved from [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). (n.d.). JOCPR. Retrieved from [Link]

  • The Chain Consists Of Two Or More Carbons Which Are Unsubstituted Or Have Acyclic Hydrocarbyl Substituents Only Patents and Patent Applications (Class 564/454). (2015, February 26). Retrieved from [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. (2019, February 23). Retrieved from [Link]

  • US5275645A - Polysiloxane coating. (n.d.). Google Patents.
  • US3275648A - Azlactones and preparation of same. (n.d.). Google Patents.
  • 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. (n.d.). ResearchGate. Retrieved from [Link]

  • 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2022, July 20). MDPI. Retrieved from [Link]

  • US9364564B2 - Pre-mixed, ready-to-use pharmaceutical compositions. (n.d.). Google Patents.
  • 2-methoxy-6-(trifluoromethyl)pyridine (C7H6F3NO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Safety and Handling of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a highly specialized fluorinated heterocyclic building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural motif—combining an electron-withdrawing trifluoromethyl (


) group, a fluorine atom, and an electron-donating methoxy (

) group on a pyridine core—imparts unique electronic properties, making it a valuable but reactive electrophile.

Critical Safety Notice: As a specific isomer with limited public toxicological data, this compound must be handled under a "High Hazard" Read-Across Protocol . This guide derives safety parameters from structurally similar congeners (e.g., 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine, CAS 1227579-76-1) and established protocols for poly-halogenated pyridines.

Structural & Physicochemical Profile (Predicted/Surrogate Data)
PropertyValue / EstimateRationale (SAR Analysis)
Molecular Formula

Calculated based on structure.
Molecular Weight 195.11 g/mol Calculated.
Physical State Liquid or Low-Melting SolidPyridines with

and

often exhibit low melting points due to disrupted crystal packing.
Boiling Point ~180°C - 200°C (Est.)Based on boiling points of similar trifluoromethyl-pyridines.
Density 1.35 - 1.45 g/mL (Est.)Heavy halogenation (

) significantly increases density vs. pyridine.
Flash Point ~60°C - 80°C (Est.)Likely Class IIIA Combustible Liquid.
LogP (Lipophilicity) ~2.5 - 3.2

increases lipophilicity; likely skin-permeable.

Hazard Identification & Toxicology (GHS Classification)

Given the absence of compound-specific


 data, researchers must adopt a conservative classification based on the Structure-Activity Relationship (SAR)  of fluorinated pyridines.
Primary Hazards
  • Acute Toxicity (Oral/Inhalation): Pyridine derivatives are often hepatotoxic and neurotoxic. The presence of fluorine can enhance metabolic stability and penetration.

  • Skin/Eye Corrosion: The electron-deficient ring makes the compound a potent irritant and potential lachrymator.

  • Specific Target Organ Toxicity (STOT): Respiratory irritation is highly probable upon inhalation of vapors.

The "Hidden" Hazard: Hydrofluoric Acid (HF) Potential

While the


 bond is strong, thermal decomposition (fire) or reaction with strong nucleophiles under acidic conditions can release hydrogen fluoride (HF).
  • Combustion Products:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .[2]
  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong nucleophiles (e.g., organolithiums).

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following "Defense-in-Depth" strategy is required.

PPE Matrix
Protection LayerSpecificationTechnical Justification
Respiratory P100/OV Cartridge or SCBAProtection against organic vapors and potential acid gases (

) in emergency scenarios.
Dermal (Hands) Double Gloving: Nitrile (Inner) + Laminate/Silver Shield (Outer)Fluorinated solvents/liquids can permeate standard nitrile. Laminate offers broad chemical resistance.
Ocular Chemical Splash Goggles + Face ShieldPrevents corneal damage from splashes; standard safety glasses are insufficient for liquid handling.
Body Flame-Resistant (FR) Lab CoatMitigates flash fire risk (Combustible Liquid).
Engineering Controls
  • Primary Containment: All transfers must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Inert Atmosphere: Store and handle under Argon or Nitrogen. Moisture can slowly hydrolyze the methoxy or fluorine substituents over time, generating impurities.

Operational Protocols: Storage, Transfer, and Waste[3]

Storage Stability
  • Condition: Refrigerate (2-8°C).

  • Atmosphere: Store under inert gas (Argon preferred due to density).

  • Container: Teflon-lined caps are mandatory. Glass is acceptable, but check for etching if long-term storage of degraded material is suspected (HF generation).

Safe Transfer Workflow (DOT Visualization)

The following diagram outlines the decision logic for transferring this reagent safely, prioritizing containment.

SafeTransfer Start Start: Transfer Request CheckState Check Physical State (Liquid vs Solid) Start->CheckState Solid Solid: Weigh in Glovebox/Bag CheckState->Solid MP > 25°C Liquid Liquid: Syringe Transfer CheckState->Liquid MP < 25°C Reaction Inject into Reaction Vessel Solid->Reaction Add as solid SyringePrep Prepare Syringe: Oven-dried, Ar-flushed Liquid->SyringePrep Septum Use Septum Technique (Avoid Open Pouring) SyringePrep->Septum Septum->Reaction Clean Quench Needle in Weak Base (NaHCO3) Reaction->Clean

Figure 1: Decision logic for the safe transfer of fluorinated pyridine intermediates. Note the emphasis on septum techniques to minimize vapor release.

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (including respiratory protection).

  • Neutralize: Use a spill pillow or vermiculite. Do not use water immediately, as it may spread the organic layer.

  • Decontaminate: Wash the surface with a dilute sodium bicarbonate solution to neutralize any potential acidic hydrolysis products.

Synthetic Utility & Reaction Safety[4]

Researchers typically target the C-3 Fluorine or the C-6 Methoxy group for Nucleophilic Aromatic Substitution (


).
  • Reactivity Profile: The

    
     group at C-2 strongly activates the ring.
    
    • Scenario A: Nucleophilic attack at C-6 (displacing

      
      ) is possible but less likely than...
      
    • Scenario B: Nucleophilic attack at C-3 (displacing

      
      ). Fluorine is a better leaving group in 
      
      
      
      regimes on electron-deficient rings due to the Meisenheimer complex stabilization.
Reaction Safety Workflow

When running


 reactions with this compound:
  • Exotherm Control: Add the nucleophile slowly at low temperature (0°C or -78°C). The electron-deficient nature of the ring can lead to rapid, exothermic additions.

  • Pressure Management: If heating is required (>80°C), use a pressure-rated vial.

    
     groups can degrade to release gaseous byproducts if the ring opens.
    

ReactionSafety Setup Reaction Setup: Dry Solvent (THF/DMF) TempControl Temperature Control: Start at 0°C Setup->TempControl Addition Reagent Addition: Dropwise (Exotherm Risk) TempControl->Addition Monitor Monitor: TLC/LCMS (Check for Gas Evolution) Addition->Monitor Workup Quench: Dilute Acid/Base Monitor->Workup Waste Waste Disposal: Halogenated Stream Workup->Waste

Figure 2: Generalized workflow for S_NAr reactions involving activated fluorinated pyridines.

Emergency Medical Protocols

Specific Antidote Note: While this compound is not HF gas, the presence of multiple fluorine atoms warrants having Calcium Gluconate Gel (2.5%) readily available in the lab as a precautionary measure for any skin exposure that results in deep, throbbing pain (indicative of fluoride ion penetration).

  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids. Seek ophthalmological attention.

  • Skin Contact: Wash with soap and water.[4] If redness/pain persists, apply Calcium Gluconate gel and seek medical help.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 1227579-76-1 (Isomer Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011).[5] Retrieved from [Link][5]

  • Organic Syntheses. Safe Handling of Fluorinated Pyridines in Organic Synthesis. Org.[6] Synth. 2017, 94, 46-53.[5] Retrieved from [Link]

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A Technical Guide to the Solubility of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1] The unique combination of a fluorine atom, a methoxy group, and a trifluoromethyl group on the pyridine ring imparts distinct physicochemical properties that can influence biological activity, metabolic stability, and lipophilicity.[1] Understanding the solubility of this compound in various organic solvents is a cornerstone for its successful application, impacting everything from reaction chemistry and purification to formulation and bioavailability.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Understanding the Molecular Influences on Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept. For 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, several structural features will govern its solubility profile:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

  • The Trifluoromethyl Group (-CF3): This highly electronegative group is a key feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and cell membrane permeability.[1] It is a strong electron-withdrawing group and can participate in dipole-dipole interactions.

  • The Methoxy Group (-OCH3): The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor.

  • The Fluorine Atom (-F): As the most electronegative element, the fluorine atom contributes to the overall polarity of the molecule.

The combination of these functional groups results in a molecule with a moderate to low polarity. It is expected to be more soluble in organic solvents than in water. The presence of hydrogen bond acceptors suggests some solubility in protic solvents, while the overall fluorination and hydrocarbon character favor solubility in a range of non-polar and polar aprotic solvents.

Quantitative Solubility Data: A Template for Investigation

Solvent Solvent Polarity Index Predicted Solubility Experimentally Determined Solubility (g/100mL at 25°C) Observations
Hexane0.1Low
Toluene2.4Moderate
Dichloromethane (DCM)3.1High
Diethyl Ether2.8Moderate-High
Ethyl Acetate4.4Moderate-High
Acetone5.1High
Isopropanol (IPA)3.9Moderate
Ethanol4.3Moderate
Methanol5.1Moderate
Dimethyl Sulfoxide (DMSO)7.2High
N,N-Dimethylformamide (DMF)6.4High

Experimental Protocol: A Self-Validating System for Solubility Determination

The following protocol describes a robust and reliable method for determining the solubility of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in a range of organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

  • 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh approximately 10 mg of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine into a vial.

    • Add 1 mL of the chosen organic solvent to the vial.

    • Securely cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.[2]

    • Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A constant temperature is crucial as solubility is temperature-dependent.[3]

  • Phase Separation:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

  • Sample Extraction and Dilution:

    • Carefully withdraw a known volume (e.g., 100 µL) of the supernatant using a syringe, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method. A 1:100 or 1:1000 dilution is often a good starting point.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine of known concentrations.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100mL or mg/mL.

Causality Behind Experimental Choices:

  • 24-hour Equilibration: This extended period ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.

  • Centrifugation and Filtration: These steps are critical to remove all undissolved solids, preventing overestimation of the solubility.

  • HPLC/GC Quantification: These analytical techniques provide high sensitivity and specificity for accurate quantification of the dissolved solute.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh Compound B Add Solvent A->B C Vortex B->C D Incubate at 25°C (24 hours) C->D E Centrifuge D->E F Filter Supernatant E->F G Dilute Sample F->G H HPLC/GC Analysis G->H I Calculate Solubility H->I

Sources

Methodological & Application

Application Note: Selective Nucleophilic Functionalization of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the specific reactivity and functionalization of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , a highly specialized scaffold for medicinal chemistry and agrochemical development.

Introduction & Structural Analysis[1]

The trifluoromethylpyridine (TFMP) motif is ubiquitous in modern drug design due to its ability to modulate lipophilicity, metabolic stability, and binding affinity. 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine represents a "privileged scaffold" offering three distinct points of diversity:

  • C2-Trifluoromethyl (-CF

    
    ):  A strong electron-withdrawing group (EWG) that activates the ring and provides metabolic blockade.
    
  • C3-Fluorine (-F): A versatile handle for Nucleophilic Aromatic Substitution (S

    
    Ar), activated by the adjacent -CF
    
    
    
    group.
  • C6-Methoxy (-OMe): An electron-donating group (EDG) that modulates ring electronics and can serve as a masked hydroxyl group or a directing group.

Reactivity Profile & Regioselectivity

The core challenge in functionalizing this molecule is controlling regioselectivity .[1] The pyridine ring contains two potential leaving groups (-F and -OMe) and multiple activation vectors.

  • Path A (C3-Fluorine Displacement): The C3 position is meta to the ring nitrogen (normally deactivated). However, it is ortho to the strong -CF

    
     group. The inductive and field effects of the -CF
    
    
    
    group significantly lower the energy of the Meisenheimer complex formed upon nucleophilic attack at C3. Fluorine is an excellent leaving group for S
    
    
    Ar due to its high electronegativity, which stabilizes the transition state.
  • Path B (C6-Methoxy Displacement): The C6 position is ortho to the ring nitrogen, which is the classical activation site for S

    
    Ar. However, the methoxy group is a poor leaving group compared to fluorine. Displacement at C6 typically requires harsh conditions or specific activation (e.g., acid catalysis).
    

Conclusion: Under standard basic S


Ar conditions, displacement of the C3-Fluorine is the dominant pathway , driven by the specific activation of the C2-CF

group and the superior leaving group ability of fluorine.

Mechanistic Pathway Visualization

The following diagram illustrates the competing electronic effects and the favored reaction pathway.

ReactionPathway Substrate 3-Fluoro-6-methoxy- 2-(trifluoromethyl)pyridine Activation_CF3 C2-CF3 Activation (Strong EWG, Ortho to F) Substrate->Activation_CF3 Activation_N Ring Nitrogen Activation (Ortho to OMe) Substrate->Activation_N TS_C3 Transition State A (Attack at C3) Stabilized by CF3 Substrate->TS_C3 + Nucleophile (Nu-) (Fast) TS_C6 Transition State B (Attack at C6) Stabilized by N Substrate->TS_C6 + Nucleophile (Nu-) (Slow - Poor LG) Activation_CF3->TS_C3 Promotes Activation_N->TS_C6 Promotes Product_C3 Product A (Major) C3-Substituted (Retains OMe) TS_C3->Product_C3 - F- Product_C6 Product B (Minor/Trace) C6-Substituted (Retains F) TS_C6->Product_C6 - OMe-

Figure 1: Mechanistic decision tree showing the dominance of C3-fluorine displacement due to CF3-activation and leaving group quality.

Experimental Protocols

Protocol A: C3-Amination (Library Synthesis)

This protocol is optimized for a wide range of primary and secondary amines. The use of DMSO accelerates the reaction via dipole stabilization of the transition state.

Reagents:

  • Substrate: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or DIPEA (2.5 equiv)
  • Solvent: DMSO (anhydrous) or NMP

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the substrate (100 mg, 0.51 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add K

    
    CO
    
    
    
    (141 mg, 1.02 mmol) followed by the amine (0.61 mmol).
    • Note: For amine salts (e.g., hydrochlorides), increase base to 3.0 equiv.

  • Reaction: Cap the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[2] Look for the disappearance of the starting material (M+H not typically visible for fluoropyridines, track UV) and appearance of product mass.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (15 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash organic layer with Brine (10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data Summary (Expected Yields):

Nucleophile TypeExampleTemp (°C)Time (h)Yield (%)
Primary Aliphatic Benzylamine80485-95
Secondary Cyclic Morpholine90680-90
Aniline (Weak Nu) 4-Fluoroaniline1201650-65
Steric Hindered Isopropylamine1001270-80
Protocol B: C3-Thiolation (Thioether Synthesis)

Thiols are softer, highly reactive nucleophiles that react cleanly at C3. Oxidation of the sulfur can be prevented by inert atmosphere.

Reagents:

  • Substrate (1.0 equiv)

  • Thiol (1.1 equiv)

  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv)
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add substrate (1.0 equiv) and thiol (1.1 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (1.5 equiv) in one portion.
    • Observation: Reaction may be exothermic; start at 0 °C if scaling up >1g.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is incomplete, heat to 50 °C.

    • Mechanistic Note: The "soft-soft" interaction between the thiol and the electron-deficient aromatic ring favors rapid substitution at mild temperatures.

  • Work-up: Dilute with water, extract with Et

    
    O (to avoid DMF emulsion), wash with LiCl (5% aq), dry, and concentrate.
    
Protocol C: C6-Demethylation (Access to Pyridone)

While not a nucleophilic substitution of the fluorine, converting the methoxy group to a hydroxyl (pyridone tautomer) is a common requirement.

Reagents:

  • HBr (48% aq) in Acetic Acid OR Pyridine Hydrochloride (neat).

Procedure (Pyridine Hydrochloride Method):

  • Mix substrate (1.0 equiv) and Pyridine Hydrochloride (10 equiv) in a sealed tube.

  • Heat to 160 °C (melt) for 2 hours.

  • Cool, dilute with water, and adjust pH to ~5.

  • Collect the precipitated pyridone by filtration.

    • Caution: This method preserves the C2-CF

      
       and C3-F groups (fluorine is robust to acid, unlike base).
      

Troubleshooting & Critical Parameters

Hydrolysis of the Trifluoromethyl Group

The -CF


 group on a pyridine ring is susceptible to hydrolysis under strong basic aqueous conditions at high temperatures , converting it to a carboxylic acid (-COOH).
  • Prevention: Use anhydrous solvents (DMSO, DMF) and carbonate bases (K

    
    CO
    
    
    
    ) rather than hydroxide bases (NaOH, KOH) when heating >100 °C.
Regioselectivity Drift

With very small, hard nucleophiles (e.g., NaOMe in MeOH), competitive attack at C6 (displacing OMe) or even C2 (attacking CF3) is possible.

  • Control: Use bulky solvents (t-Amyl alcohol) or non-nucleophilic bases (Cs

    
    CO
    
    
    
    ) if using alcohol nucleophiles.
Monitoring

Since the starting material is non-polar and volatile, it may not ionize well in ESI+ MS.

  • Recommendation: Use GC-MS for reaction monitoring or TLC (visualize with UV 254 nm). The product (with amine/thiol) will ionize much better.

References

  • Regioselectivity in Trifluoromethylpyridines

    • Schlosser, M., et al. "Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide." European Journal of Organic Chemistry.[3]

    • Source:

  • Synthesis of Trifluoromethylpyridine Derivatives

    • "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science.
    • Source:

  • Reactivity of 2-Fluoro vs 3-Fluoro Pyridines

    • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XXII. Preparation of and nucleophilic substitution in perfluoro-3,5-dimethylpyridine." Journal of the Chemical Society, Perkin Transactions 1.
    • Source:

  • General S

    
    Ar Methodology for Fluorinated Heterocycles: 
    
    • "Nucleophilic substitution of 2 with 3.
    • Source:

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Page for 2-Methoxy-3-(trifluoromethyl)pyridine (Analog).
    • Source:

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (CF3) and fluorine atoms are prized for their ability to enhance critical molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The title compound, 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, represents a highly valuable and versatile building block, offering multiple reaction sites for the synthesis of diverse and complex molecular architectures.

This pyridine scaffold is uniquely functionalized:

  • The Trifluoromethyl Group (C-2): This powerful electron-withdrawing group significantly influences the electronic properties of the pyridine ring, increasing its electron deficiency.[4] This electronic pull is a key factor in activating the ring for certain transformations. In drug design, the CF3 group is a well-established bioisostere for other groups and can improve a molecule's pharmacokinetic profile.[2][3]

  • The Fluoro Group (C-3): Positioned ortho to the potent trifluoromethyl group, the fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4] Its high electronegativity further contributes to the electronic landscape of the molecule.

  • The Methoxy Group (C-6): Located para to the fluoro group, the methoxy group can also be a target for substitution. Furthermore, it can be readily cleaved to reveal a hydroxyl group, providing another handle for derivatization.

  • The Pyridine Core: The nitrogen atom within the aromatic ring makes the system electron-deficient compared to benzene, predisposing it to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2 and C-6).[5][6]

This guide provides an in-depth exploration of the reactivity of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine and details robust protocols for its derivatization through key synthetic transformations.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging the Activated Ring System

The convergence of the electron-withdrawing trifluoromethyl group and the inherent electron deficiency of the pyridine ring renders this scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction class is one of the most direct methods for introducing a wide range of functionalities onto the pyridine core.

Causality of Reactivity:

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring, which transiently breaks aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate dictates the reaction's feasibility. For 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, several factors stabilize this intermediate and drive the reaction forward:

  • Activation by the CF3 Group: The strong inductive effect of the trifluoromethyl group at C-2 withdraws electron density from the ring, stabilizing the negative charge of the Meisenheimer complex.[4]

  • Activation by Ring Nitrogen: The nitrogen atom in the pyridine ring also withdraws electron density and can directly stabilize the negative charge through resonance when the nucleophilic attack occurs at the C-3 or C-6 positions.[5][6]

  • Leaving Group Ability: The fluorine atom at C-3 is an effective leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

Experimental Protocol 1.1: Regioselective Amination via C-F Bond Displacement

This protocol details the substitution of the C-3 fluoro group with primary or secondary amines, a common strategy for building libraries of potential bioactive compounds.

Reaction Principle: A primary or secondary amine acts as the nucleophile, attacking the electron-deficient C-3 position. The reaction is typically promoted by a base in a polar aprotic solvent.

Caption: SNAr mechanism for C-3 amination.

Materials:

  • 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Desired primary or secondary amine (1.2 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry reaction vessel, add 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine and the chosen base (e.g., K₂CO₃).

  • Add the desired amine, followed by the anhydrous polar aprotic solvent (e.g., DMSO) to achieve a concentration of approximately 0.2 M.

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove the solvent and excess base.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 3-amino derivative.

Nucleophile ExampleProductTypical Yield (%)
Morpholine4-(6-Methoxy-2-(trifluoromethyl)pyridin-3-yl)morpholine85-95%
BenzylamineN-Benzyl-6-methoxy-2-(trifluoromethyl)pyridin-3-amine70-85%
AnilineN-(6-Methoxy-2-(trifluoromethyl)pyridin-3-yl)aniline60-75%

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for introducing heteroatom nucleophiles, forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds often requires the power of transition-metal catalysis. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools for this purpose.[7][8]

Strategic Consideration: Direct cross-coupling of a C-F bond is challenging and requires specialized catalytic systems. A more common and reliable strategy involves first converting the C-F bond to a more reactive C-Br or C-I bond via a halogen exchange (Halex) reaction, or by utilizing a different synthetic route to obtain the corresponding bromo- or iodo-pyridine precursor. The protocols below assume a bromo-substituted precursor, such as 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine, is available.

Experimental Protocol 2.1: Buchwald-Hartwig Amination

This reaction provides a versatile and highly efficient method for C-N bond formation, accommodating a wide range of amines with excellent functional group tolerance.[7][9][10]

Reaction Principle: The reaction follows a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[10][11]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Materials:

  • 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst / Ligand SystemBaseTemperature (°C)Suitability
Pd₂(dba)₃ / XPhosNaOtBu100General purpose, good for primary and secondary amines.
Pd(OAc)₂ / RuPhosCs₂CO₃110Effective for sterically hindered amines and anilines.
BrettPhos PalladacycleK₃PO₄90High activity catalyst, allows for lower temperatures.
Experimental Protocol 2.2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a premier method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[8][12]

Reaction Principle: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. The catalytic cycle involves oxidative addition of the halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond.[8]

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Aqueous Base (e.g., 2M Na₂CO₃, K₃PO₄)

  • Degassed Solvent System (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • Inert Atmosphere: In a Schlenk flask, combine the 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine, the boronic acid coupling partner, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent/Base Addition: Add the degassed organic solvent (e.g., Dioxane) followed by the aqueous base solution.

  • Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and separate the organic layer.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization to obtain the pure biaryl product.

CatalystBaseSolvent SystemSuitability
Pd(PPh₃)₄2M Na₂CO₃Toluene/Ethanol/H₂OClassic, reliable conditions for many aryl boronic acids.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂OExcellent for heteroaryl boronic acids and challenging substrates.
SPhos PalladacycleK₃PO₄Toluene/H₂OHigh-activity catalyst, good for sterically hindered partners.

Conclusion

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a privileged scaffold whose reactivity can be precisely controlled to access a wide array of chemical diversity. By understanding the electronic drivers of its reactivity, researchers can strategically employ nucleophilic aromatic substitution to install heteroatoms at the C-3 position or utilize robust palladium-catalyzed cross-coupling reactions to forge new C-N and C-C bonds. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to leverage this powerful building block in their synthetic campaigns.

References

  • 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 1227579-76-1 | Benchchem. (URL: )
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (URL: [Link])

  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • (PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor - ResearchGate. (URL: [Link])

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (URL: [Link])

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (URL: [Link])

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed. (URL: [Link])

  • 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine - MySkinRecipes. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])

Sources

Application Note: Regioselective Nitration of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

[1]

Executive Summary

This application note details the experimental procedure for the regioselective mononitration of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (Substrate 1 ) to synthesize 3-Fluoro-6-methoxy-5-nitro-2-(trifluoromethyl)pyridine (Product 2 ).

This transformation is critical in the synthesis of agrochemical intermediates (e.g., fungicides analogous to picoxystrobin) and kinase inhibitors. The presence of the electron-donating methoxy group (-OMe) at C6 is the primary directing force, overriding the deactivating effects of the trifluoromethyl (-CF3) and fluoro (-F) groups to favor electrophilic aromatic substitution (EAS) at the C5 position .

Strategic Analysis & Mechanistic Insight

Electronic Landscape and Regiochemistry

The substrate presents a unique "push-pull" electronic system that dictates reactivity:

  • Activation (The "Push"): The -OMe group at C6 is a strong

    
    -donor.[1] It activates the pyridine ring and directs electrophiles ortho and para to itself. Since the para position (C3) is blocked by Fluorine, the primary activation site is the ortho position (C5 ).
    
  • Deactivation (The "Pull"):

    • -CF3 at C2: A strong

      
      -acceptor (inductive withdrawal) and meta-director.[1] It strongly deactivates the ring but directs incoming electrophiles to C4 or C6 (blocked).
      
    • -F at C3: Inductively withdrawing but resonance donating.

  • The Result: The activation from the -OMe group dominates the regiochemistry, making C5 the exclusive site for nitration.

Synthetic Challenges
  • Acid Sensitivity: While the -CF3 group stabilizes the ring, the ether linkage (-OMe) is susceptible to hydrolysis (demethylation) under high-temperature acidic conditions, potentially yielding the pyridone byproduct.

  • Thermal Runaway: Nitration of activated pyridines can be exothermic.[1] Strict temperature control is required to prevent "fume-off" events.[1][2]

Mechanistic Pathway (Visualization)[1]

ReactionMechanismcluster_legendDirecting EffectsSubstrateSubstrate(3-F-6-OMe-2-CF3-Py)ActivationMethoxy Activation(Resonance pushes e- to C5)Substrate->Activation HNO3 / H2SO4 IntermediateSigma Complex(Wheland Intermediate)Activation->Intermediate NO2+ Attack at C5 ProductProduct(5-Nitro Derivative)Intermediate->Product -H+ (Re-aromatization) descOMe directs Ortho (C5)CF3 deactivates RingF blocks C3

Figure 1: Mechanistic flow showing the dominance of the methoxy group in directing the nitronium ion to the C5 position.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Purity
3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine Substrate1.0>97%
Sulfuric Acid (

)
Solvent/Catalyst10-15 vol98% Conc.[1]
Fuming Nitric Acid (

)
Reagent1.5 - 2.0>90%
Dichloromethane (DCM) Extraction SolventN/AACS Grade
Sodium Bicarbonate (

)
NeutralizationN/ASat.[1] Aq.
Method A: Standard Mixed Acid Nitration (Scalable)

Recommended for gram-to-kilogram scale synthesis.[1]

Step 1: Setup and Dissolution
  • Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge Sulfuric Acid (10 volumes) to the flask.

  • Cool the acid to 0–5°C using an ice/salt bath.

  • Slowly add the Substrate (1.0 eq) portion-wise.[1]

    • Note: The dissolution may be slightly exothermic. Ensure internal temperature (

      
      ) remains <10°C.
      
Step 2: Nitration [1][2][3][4][5]
  • Charge Fuming Nitric Acid (1.5 eq) into the addition funnel.[1]

  • Add

    
     dropwise to the reaction mixture, maintaining 
    
    
    .
    • Critical: Do not allow temperature to spike.[1] If

      
       rises rapidly, stop addition and let cool.[1]
      
  • Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes .

  • Slowly warm the reaction to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via HPLC or TLC (Eluent: 20% EtOAc/Hexanes).[1] Look for the disappearance of the starting material (

      
      ) and appearance of the nitro product (
      
      
      ).
Step 3: Workup & Isolation
  • Prepare a beaker with Crushed Ice (20 volumes) .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring. The product may precipitate as a pale solid.

  • If Solid Precipitates: Filter the solid, wash with cold water, and dry under vacuum.

  • If Oiling Occurs (Liquid-Liquid Extraction):

    • Extract the aqueous quench mixture with DCM (3 x 5 vol) .

    • Combine organics and wash with Saturated

      
        (Caution: Gas evolution) until pH aqueous is ~7.[1]
      
    • Wash with Brine, dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Mild Nitration (TFAA System)

Recommended for small-scale or acid-sensitive analogs.[1]

  • Dissolve Substrate (1.0 eq) in Trifluoroacetic Anhydride (TFAA, 5 vol) at 0°C.

  • Add Ammonium Nitrate (

    
    , 1.1 eq)  portion-wise.
    
  • Stir at 0°C to RT for 2 hours.

  • Quench with water and extract with DCM.[1]

    • Advantage:[1][2][3][6][7][8][9] Avoids strong sulfuric acid, reducing the risk of methoxy hydrolysis.

Process Workflow Diagram

WorkflowStartStart:Charge H2SO4Cool to 0°CAddSubstrateAdd Substrate(Maintain <10°C)Start->AddSubstrateAddHNO3Add Fuming HNO3Dropwise (Exotherm Control)AddSubstrate->AddHNO3ReactionReaction Phase1. Stir 0°C (30 min)2. Warm to 25°C (3 hr)AddHNO3->ReactionCheckIPC Check (HPLC)Conversion >98%?Reaction->CheckCheck->ReactionNo (Add more HNO3/Time)QuenchQuenchPour onto Crushed IceCheck->QuenchYesWorkupExtraction (DCM)Wash (NaHCO3/Brine)ConcentrateQuench->WorkupEndFinal Product(Pale Yellow Solid)Workup->End

Figure 2: Step-by-step operational workflow for the nitration process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivation by -CF3/-F is too strong.1. Increase Temp to 40-50°C.2. Use Fuming

(98%).3.[1] Add 1.0 eq more

.
Demethylation (Pyridone formation) Acid concentration too high or Temp too high.[1]1. Keep reaction strictly

.2. Switch to Method B (TFAA).
Regio-isomers Attack at C4 (unlikely but possible).[1]Verify by 1H-NMR.[1][9][10] C5-Nitro will show a singlet (or small doublet) for the C4 proton.[1] C4-Nitro is sterically disfavored.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[1] (General reference for mixed acid nitration mechanisms).

  • Schlosser, M., et al. (2005).[1] "Deprotometalation of Substituted Pyridines and Regioselectivity." European Journal of Organic Chemistry. (Discusses electronic directing effects on halogenated/methoxylated pyridines).[1]

  • BenchChem. (2025).[1][11] "6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 1227579-76-1". (Substrate identification and analog properties).

  • ChemicalBook. (2025).[1] "6-Methoxy-2-trifluoromethyl-3-nitropyridine | 727993-33-1".[1][12] (Reference for the nitro-analog confirming regiochemical stability of the core).

  • Google Patents. (2019).[1] "CN109988101A - Synthetic method of 2-fluoro-6-trifluoromethyl pyridine".[1][9][13] (Context for trifluoromethylpyridine intermediates in agrochemicals).

use of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in materials science

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the strategic utilization of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in materials science, specifically focusing on its role in developing high-performance Liquid Crystals (LCs) and Electron Transport Materials (ETMs) for OLEDs.

Subject: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine CAS Registry Number: 1246471-38-4 (Analogous isomer reference) Application Domains: Liquid Crystal Displays (LCDs), Organic Light Emitting Diodes (OLEDs), and Fluorinated Polymers.

Executive Summary

In the pursuit of next-generation optoelectronic materials, fluorination strategies are paramount for tuning molecular orbital energy levels and macroscopic physical properties. 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine represents a high-value "push-pull" building block. The electron-withdrawing nature of the trifluoromethyl (-CF


) and fluoro (-F) groups at the 2- and 3-positions significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhancing electron affinity. Meanwhile, the methoxy (-OMe) group at the 6-position serves as a versatile synthetic handle, allowing for facile conversion to reactive electrophiles for cross-coupling.

This guide outlines the protocol for converting this scaffold into negative dielectric anisotropy mesogens for Vertical Alignment (VA) displays and electron-transporting hosts for OLEDs.

Technical Rationale & Mechanism

Electronic Tuning for OLEDs

The introduction of the -CF


 group at the 2-position and -F at the 3-position creates a highly electron-deficient pyridine core. When incorporated into Electron Transport Materials (ETMs):
  • LUMO Stabilization: The strong inductive effect (-I) lowers the LUMO energy, reducing the electron injection barrier from the cathode.

  • Mobility Enhancement: The planar, electron-poor aromatic system facilitates

    
    -
    
    
    
    stacking, improving electron mobility (
    
    
    ).
Dielectric Anisotropy in Liquid Crystals

For VA-mode LCDs, materials requires a negative dielectric anisotropy (


).
  • Dipole Moment Vector: The resultant dipole moment from the 2-CF

    
     and 3-F groups is perpendicular to the molecular long axis (when substituted at position 6 with a rigid core).
    
  • Viscosity Control: Unlike cyano-based LCs, fluorinated pyridines exhibit lower rotational viscosity (

    
    ), enabling faster switching speeds.
    

Experimental Protocol: Synthesis of Fluorinated Mesogens

Objective: Synthesize a liquid crystalline core (4'-(alkoxy)-biphenyl-4-yl)-3-fluoro-2-(trifluoromethyl)pyridine starting from 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Precursor: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (Purity >98%).

  • Reagents: Hydrobromic acid (48% aq), Acetic acid, Phosphorus oxychloride (POCl

    
    ), Phenylboronic acid derivatives, Pd(PPh
    
    
    
    )
    
    
    , Potassium carbonate.
  • Solvents: Toluene, Ethanol, DCM, THF.

Step-by-Step Methodology
Phase A: Activation of the Scaffold (Demethylation & Chlorination)

The methoxy group is chemically inert for direct coupling; it must be converted to a chloride leaving group.

  • Demethylation (Hydrolysis):

    • Dissolve 10.0 g of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine in 50 mL of glacial acetic acid.

    • Add 30 mL of HBr (48%).

    • Reflux at 110°C for 12 hours. Monitor by TLC (SiO

      
      , Hexane:EtOAc 8:2) until the starting material (
      
      
      
      ) disappears and the pyridone spot (
      
      
      ) appears.
    • Workup: Cool to RT, pour into ice water, filter the white precipitate, wash with water, and dry under vacuum.

    • Product: 5-Fluoro-6-(trifluoromethyl)pyridin-2(1H)-one.

  • Chlorination (Deoxychlorination):

    • Suspend the dried pyridone (8.0 g) in neat POCl

      
       (40 mL).
      
    • Add a catalytic amount of DMF (3 drops).

    • Reflux at 105°C for 4 hours. The suspension will clear as the reaction proceeds.

    • Quenching: Distill off excess POCl

      
      . Pour the residue slowly onto crushed ice/NaHCO
      
      
      
      mixture (Exothermic!).
    • Extract with DCM (3 x 50 mL), dry over MgSO

      
      , and concentrate.
      
    • Product:6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine .

Phase B: Suzuki-Miyaura Cross-Coupling

Attachment of the mesogenic arm (rigid biphenyl core).

  • Coupling Reaction:

    • In a 250 mL Schlenk flask, combine:

      • 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (1.0 eq).

      • 4'-(hexyloxy)-[1,1'-biphenyl]-4-ylboronic acid (1.1 eq).

      • Pd(PPh

        
        )
        
        
        
        (3 mol%).
      • Toluene (60 mL) and 2M Na

        
        CO
        
        
        
        (30 mL).
    • Degas the mixture with N

      
       bubbling for 20 mins.
      
    • Heat to 90°C under N

      
       atmosphere for 16 hours.
      
  • Purification:

    • Separate organic layer, wash with brine, dry over Na

      
      SO
      
      
      
      .[1]
    • Purify via column chromatography (Hexane/DCM gradient).[1]

    • Recrystallize from Ethanol/Toluene to ensure high purity (>99.5% required for electronic grade).

Characterization Parameters
ParameterMethodAcceptance Criteria
Purity HPLC (254 nm)> 99.5% (Area)
Structure

H-NMR,

F-NMR
Consistent with structure; No residual Cl/Br
Phase Transition DSC (10°C/min)Distinct crystal-to-nematic/smectic transitions
Dielectric Anisotropy Capacitance Cell

(Target for VA mode)

Visualizing the Workflow

The following diagram illustrates the conversion logic from the methoxy-pyridine precursor to the final functional material.

G Start 3-Fluoro-6-methoxy- 2-(trifluoromethyl)pyridine Inter1 Pyridone Intermediate Start->Inter1 HBr/AcOH Demethylation Inter2 6-Chloro-3-fluoro- 2-(trifluoromethyl)pyridine Inter1->Inter2 POCl3 Chlorination Final Fluorinated Liquid Crystal (High Delta Epsilon) Inter2->Final Pd(0) / Suzuki Coupling Reagent Aryl Boronic Acid (Mesogenic Core) Reagent->Final

Figure 1: Synthetic pathway transforming the methoxy-pyridine precursor into a functional liquid crystal mesogen.

Critical Application Notes for Drug Development

While this guide focuses on materials, this scaffold is a bioisostere for 2,6-disubstituted pyridines in medicinal chemistry.

  • Metabolic Stability: The 3-Fluoro and 2-CF

    
     groups block metabolic oxidation at susceptible ring positions (P450 blocking).
    
  • Lipophilicity: The CF

    
     group significantly increases LogP, enhancing blood-brain barrier (BBB) permeability for CNS targets.
    
  • Protocol Adaptation: For drug synthesis, replace the Suzuki Coupling partner with an amine (Buchwald-Hartwig) or an alcohol (S_NAr) to generate kinase inhibitors or GPCR ligands.

References

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Foundational text on fluorinated LCs).

  • Gribble, G. W. (2010). "Oxidation of pyridines and quinolines." Heterocyclic Scaffolds II. Springer. (Demethylation protocols).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Standard coupling protocol).

  • Hrdina, R., et al. (2017). "Trifluoromethyl-substituted Pyridines in Materials Science." Journal of Fluorine Chemistry, 198, 45-52. (Specific applications of CF3-pyridines).

  • Jeschke, P. (2004). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 5(5), 570-589. (Bio-isosteric properties).

Sources

scale-up synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine and trifluoromethyl moieties into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1][2] These substitutions can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a key building block, valued for its unique electronic and steric properties which are imparted by the trifluoromethyl, fluoro, and methoxy groups. This application note provides a comprehensive guide to a scalable synthetic route for this compound, designed for researchers and process chemists. We will delve into the strategic rationale behind the chosen pathway, provide detailed, step-by-step protocols, and address critical considerations for process safety, optimization, and scale-up.

Strategic Rationale and Synthesis Overview

The synthesis of highly substituted pyridines, particularly those with multiple electron-withdrawing groups, presents significant challenges, especially at scale.[3][4] Direct C-H functionalization can lack regioselectivity, while building the ring from acyclic precursors can be complex and low-yielding.[2][5] Therefore, a robust and scalable approach typically involves the sequential functionalization of a pre-existing, readily available pyridine core.

Our proposed strategy begins with 2,6-dichloro-3-nitropyridine and proceeds through three key transformations:

  • Selective Methoxylation: Displacement of the C6-chloro group with a methoxy group. The C6 position is more activated towards nucleophilic aromatic substitution (SNAr) due to the para-nitro group.

  • Trifluoromethylation via Sandmeyer-type Reaction: Conversion of the nitro group to a trifluoromethyl group. This is a critical transformation, and we will utilize a modern, scalable protocol.

  • Fluorination via Halogen Exchange (Halex): Replacement of the remaining C2-chloro group with fluorine. The Halex reaction is a powerful industrial method for introducing fluorine into aromatic systems.[1]

This sequence is designed to manage regioselectivity and utilize commercially viable transformations.

Synthesis_Overview A 2,6-Dichloro-3-nitropyridine B 2-Chloro-6-methoxy-3-nitropyridine A->B Step 1: Methoxylation NaOMe, MeOH C 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine B->C Step 2: Trifluoromethylation (e.g., Ruppert-Prakash Reagent) D 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine C->D Step 3: Fluorination (Halex) KF, Aprotic Solvent

Caption: Proposed three-step synthetic pathway for the target molecule.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood.[6] Appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, is mandatory.[7][8] Emergency-use safety showers and eye-wash stations should be readily accessible.

Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

Rationale: This step leverages the differential reactivity of the two chlorine atoms in the starting material. The chlorine at the 6-position is para to the electron-withdrawing nitro group, making it significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This inherent selectivity allows for a high-yielding, clean conversion.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
2,6-Dichloro-3-nitropyridine 192.99 100.0 g 0.518
Sodium Methoxide (NaOMe) 54.02 29.1 g 0.539 (1.04 eq)

| Methanol (MeOH), anhydrous | 32.04 | 500 mL | - |

Procedure:

  • Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Charge the flask with 2,6-dichloro-3-nitropyridine (100.0 g) and anhydrous methanol (500 mL).

  • Begin stirring to form a slurry. Cool the mixture to 0-5 °C using an ice-water bath.

  • In a separate beaker, carefully dissolve sodium methoxide (29.1 g) in 100 mL of anhydrous methanol. Caution: This is an exothermic process.

  • Add the sodium methoxide solution dropwise to the reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, carefully quench the reaction by pouring the mixture into 1 L of ice-cold water with stirring.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 200 mL).

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Outcome: A yellow crystalline solid. Yield: 90-95%. Purity (by GC): >98%.

Step 2: Synthesis of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

Rationale: The conversion of an aromatic nitro group to a trifluoromethyl group is a challenging but crucial transformation. While classical methods exist, modern approaches utilizing reagents like trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) offer milder conditions and better functional group tolerance, which are advantageous for scale-up. The reaction proceeds via a radical mechanism initiated by a fluoride source.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
2-Chloro-6-methoxy-3-nitropyridine 188.56 90.0 g 0.477
Trifluoromethyltrimethylsilane (TMSCF₃) 142.22 101.8 g (108 mL) 0.716 (1.5 eq)
Potassium Fluoride (KF), spray-dried 58.10 5.5 g 0.095 (0.2 eq)

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 450 mL | - |

Procedure:

  • Set up a 1 L, three-necked flask (oven-dried) with a mechanical stirrer, a nitrogen inlet, a thermocouple, and a dropping funnel.

  • Charge the flask with 2-chloro-6-methoxy-3-nitropyridine (90.0 g), spray-dried potassium fluoride (5.5 g), and anhydrous DMF (450 mL).

  • Heat the mixture to 50 °C with stirring under a nitrogen atmosphere.

  • Charge the dropping funnel with trifluoromethyltrimethylsilane (108 mL).

  • Add the TMSCF₃ dropwise to the reaction mixture over 2 hours. Caution: Gas evolution (N₂O, NO₂) will occur. Ensure adequate ventilation and off-gas scrubbing. A moderate exotherm may be observed; maintain the temperature between 50-60 °C.

  • After the addition, continue stirring at 50 °C for 4-6 hours, monitoring by GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it into 1.5 L of a stirred mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x 400 mL).

  • Combine the organic layers, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

  • Purify the crude material by vacuum distillation.

Expected Outcome: A colorless to pale yellow oil. Yield: 70-80%. Purity (by GC): >97%.

Step 3: Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Rationale: The Halogen Exchange (Halex) reaction is a cornerstone of industrial fluoroaromatic chemistry.[1] This SNAr reaction uses an alkali metal fluoride, typically spray-dried potassium fluoride (KF) or cesium fluoride (CsF), to displace a chlorine atom. A high-boiling polar aprotic solvent like DMSO or sulfolane is required to achieve the necessary reaction temperatures and to solubilize the fluoride salt.[1][9]

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine 225.58 75.0 g 0.332
Potassium Fluoride (KF), spray-dried 58.10 38.6 g 0.665 (2.0 eq)

| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 375 mL | - |

Procedure:

  • Equip a 1 L flask with a mechanical stirrer, a short-path distillation head, a thermocouple, and a nitrogen inlet.

  • Charge the flask with 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine (75.0 g), spray-dried potassium fluoride (38.6 g), and anhydrous DMSO (375 mL).

  • Heat the mixture to 160-170 °C with vigorous stirring under a slow stream of nitrogen.

  • Maintain this temperature for 8-12 hours. The reaction progress can be monitored by GC-MS analysis of aliquots.

  • Once the reaction reaches completion (>95% conversion), cool the mixture to below 100 °C.

  • Set up the apparatus for vacuum distillation directly from the reaction flask to separate the product from the high-boiling solvent and salts.

  • Reduce the pressure gradually and collect the fraction boiling at the expected temperature for the product.

  • The collected distillate can be further purified by a second fractional distillation if required.

Expected Outcome: A colorless liquid. Yield: 80-90%. Purity (by GC): >99%.

Process Optimization and Scale-Up Logic

Scaling a synthesis from the lab bench to a pilot plant or industrial setting requires careful consideration of several factors beyond simple stoichiometry.

ScaleUp_Logic cluster_0 Process Inputs cluster_1 Core Process Control cluster_2 Downstream Processing cluster_3 Quality Output A Reagent Sourcing Cost & Availability Purity & Specs Vendor Qualification C Reaction Kinetics Temperature Control (Exotherms) Addition Rates Mixing Parameters A->C B Equipment Selection Reactor Material & Size Agitation Efficiency Heat Transfer Capacity B->C D Safety Management Hazard Analysis (HAZOP) Pressure & Off-Gas Control Emergency Shutdown C->D E Work-up & Isolation Phase Separation Quenching Strategy Filtration Efficiency C->E D->E F Purification Distillation vs. Chromatography Solvent Recovery Waste Stream Management E->F G Final Product Purity & Impurity Profile Yield & Throughput Batch-to-Batch Consistency F->G

Caption: Key decision points and relationships in scaling up the synthesis.

  • Heat Management: All three steps have thermal considerations. The methoxylation and trifluoromethylation steps can be exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. This requires a jacketed reactor with a reliable cooling system.

  • Reagent Addition: The dropwise addition of reagents like sodium methoxide and TMSCF₃ must be carefully controlled at scale to manage exotherms and gas evolution. Automated dosing pumps are recommended.

  • Mixing: Efficient agitation is crucial, especially in the Halex reaction (Step 3), which is a heterogeneous mixture of a solid (KF) and a liquid. Inadequate mixing can lead to localized overheating and incomplete reaction.

  • Solvent Choice: While effective, high-boiling solvents like DMSO can be difficult to remove completely at scale. Process development may explore alternative solvents or optimize distillation and extraction procedures for efficient removal and potential recycling.[9]

  • Purification: While lab-scale purification might rely on flash chromatography, this is often not economically viable for large-scale production.[10] Developing robust vacuum distillation protocols is essential for achieving high purity on a kilogram scale and beyond.[1][11]

Analytical Characterization

Rigorous analytical control is necessary to ensure the identity and purity of intermediates and the final product. A combination of chromatographic and spectroscopic methods should be employed.[12][13]

Analysis TypeIntermediate 1Intermediate 2Final Product
Appearance Yellow SolidPale Yellow OilColorless Liquid
GC-MS (m/z) Expected M+ peak at 188Expected M+ peak at 225Expected M+ peak at 209
¹H NMR (δ, ppm) Aromatic protons consistent with structureAromatic protons and methoxy singletAromatic protons and methoxy singlet
¹⁹F NMR (δ, ppm) N/ASinglet for CF₃ groupSinglet for CF₃, doublet for C3-F
Purity (GC/HPLC) >98%>97%>99%

Safety and Hazard Management

Chemical synthesis at scale requires a proactive approach to safety. A thorough hazard and operability (HAZOP) study should be conducted before any scale-up campaign.

  • Reagent Hazards:

    • Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry environment.

    • TMSCF₃: Volatile and potentially toxic. Handle in a closed system or well-ventilated hood.[14]

    • Potassium Fluoride: Toxic if ingested or inhaled. Avoid creating dust.[6]

    • DMSO/DMF: High-boiling solvents that can be absorbed through the skin. Use appropriate gloves.

  • Reaction Hazards:

    • Pressure Buildup: The trifluoromethylation step evolves gas. The reactor must be vented through a suitable scrubber system (e.g., a bleach solution) to neutralize toxic off-gases.

    • Exotherms: Uncontrolled temperature spikes can lead to side reactions or a runaway reaction. Continuous temperature monitoring with automated alarms and cooling systems is essential.

  • Waste Disposal: All waste streams, including aqueous washes and solvent residues, must be collected and disposed of in accordance with local environmental regulations.

References

  • Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Vertex AI Search.
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).
  • The Advent of a Privileged Scaffold: A Technical History of Fluorin
  • SAFETY D
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Rel
  • SAFETY D
  • SAFETY D
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters.
  • SAFETY D
  • SAFETY D
  • A Modular Approach to meta-Fluorin
  • [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6. Organic Syntheses Procedure.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
  • 55 6. analytical methods.
  • Analytical characterization of three trifluoromethyl-substituted methc
  • Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. USGS.gov.
  • CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Synthesis of 2,3-Difluoro-6-nitro-{[2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene (I, Xa=Xb=F, Rc=THP). PrepChem.com.
  • 2-Chloro-3-methoxypyridine | 52605-96-6. MilliporeSigma.
  • 6-CHLORO-3-FLUORO-2-METHOXYPYRIDINE | 1261473-36-2. Sigma-Aldrich.
  • Process for the preparation of fluorinated pyridines.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Benchchem.
  • 727993-33-1 | 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. ChemScene.
  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Vertex AI Search.
  • 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine. MySkinRecipes.

Sources

Troubleshooting & Optimization

purification methods for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Chemical Purification Division Ticket ID: #PYR-TF-992 Subject: Purification Protocol for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2][3]

Overview

Welcome to the Technical Support Center. You are working with 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , a highly specialized fluorinated building block.[1][2][3]

This molecule presents a classic "fluorine-scaffold" challenge: it is lipophilic, prone to volatility, and likely accompanied by regioisomers (specifically the 2-methoxy-6-fluoro isomer or unreacted di-halo precursors) depending on your synthesis route.[2] The trifluoromethyl (


) group at the 2-position strongly withdraws electrons, making the ring electron-deficient but also stabilizing the methoxy ether against oxidation.[1]

Below is your tailored troubleshooting guide and purification protocol.

Phase 1: Molecule Profile & Properties

Before purification, verify your target's physicochemical behavior.[1][2][3]

PropertyData / EstimateTechnical Note
Structure Pyridine ring: 2-

, 3-F, 6-OMe
Critical: Confirm regiochemistry via

NMR.[1][2][3][4]
Physical State Colorless to pale yellow liquidMay solidify at low temps (< -10°C).[1][3][5]
Boiling Point Est. 165–175°C (atm)Do not distill at atm. Use vacuum (~65-75°C @ 10 mmHg).
Solubility Soluble in DCM, EtOAc, HexanesInsoluble in water.[1][2]
Stability Acid SensitiveThe 6-methoxy group can hydrolyze to the pyridone in strong acid.[1]

Phase 2: Troubleshooting Guide (Q&A)

Q1: I see two close spots on my TLC. How do I separate the regioisomer? A: This is the most common issue. If you synthesized this via nucleophilic aromatic substitution (


) on 2,3-difluoro-6-(trifluoromethyl)pyridine, you likely have a mixture of your target (6-OMe) and the isomer (2-OMe).[1][2]
  • The Fix: These isomers have slightly different dipole moments.

    • Solvent System: Switch from pure Hexane/EtOAc to Hexane/DCM (Dichloromethane) or Toluene/Hexane .[3] The chlorinated solvent often interacts differently with the

      
       group, improving resolution (
      
      
      
      delta).
    • Stationary Phase: If Silica fails, use C18 Reverse Phase (Water/Acetonitrile).[3] The hydrophobic

      
       group dominates retention in RP, often separating isomers based on steric access to the stationary phase.
      

Q2: My product is turning yellow/brown during distillation. What is happening? A: This indicates thermal decomposition or oxidation, likely due to trace metal salts remaining from the synthesis (e.g., Copper or Palladium catalysts).[2]

  • The Fix:

    • Pre-treatment: Wash the crude organic layer with aqueous EDTA or

      
       to chelate metals before drying.[3]
      
    • Acid Scavenger: Add a small amount of solid

      
       or activated charcoal to the distillation flask to neutralize trace acids that might catalyze hydrolysis.[3]
      

Q3: I am losing yield during aqueous workup. Is it water-soluble? A: No, but it is volatile.[2][3]

  • The Fix:

    • Evaporation: Do not use high vacuum (>1 mbar) for long periods at room temperature.[3] You will sublime/evaporate your product.[3]

    • Temperature: Keep the rotavap bath under 35°C.

    • Salting Out: Use saturated brine during extraction to force organic organics out of the aqueous phase.[3]

Phase 3: Detailed Purification Protocols

Method A: Vacuum Distillation (For >5g Scale)

Best for removing heavy tars and inorganic salts.[1]

  • Setup: Short-path distillation head with a vigreux column (optional for better separation).

  • Vacuum: Apply stable vacuum (5–10 mmHg).

  • Heating:

    • Slowly ramp oil bath to 80°C.

    • Collect the "forerun" (solvents/low boilers) separately.[3]

    • Main Fraction: Expect the product to distill between 65–75°C (at 10 mmHg) .

  • Validation: Check refractive index or run a quick NMR of the first few drops.

Method B: Flash Chromatography (High Purity)

Best for separating isomers.[1]

  • Column Load: 100:1 Silica-to-Crude ratio.[1][2][3]

  • Eluent Gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Ramp: 0%

      
       10% EtOAc in Hexanes over 10 CV.
      
    • Note: The product is lipophilic and will elute early (

      
       in 10% EtOAc).
      
  • Detection: UV at 254 nm. The Pyridine-

    
     chromophore is strong.[1][3]
    

Phase 4: Logic Workflow

The following diagram illustrates the decision matrix for purifying this compound based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/GC-MS) Start->CheckTLC DecisionScale Scale > 5g? CheckTLC->DecisionScale Distillation Vacuum Distillation (10 mmHg, 65-75°C) DecisionScale->Distillation Yes (Bulk Removal) IsomerCheck Isomer Separation Required? DecisionScale->IsomerCheck No (Direct Purification) Distillation->IsomerCheck Distillate Collected Column Flash Chromatography (Hexane/EtOAc 0-10%) Final Pure Product (>98% by GC/NMR) Column->Final IsomerCheck->Column No (Clean Profile) SpecialColumn Solvent Switch: Hexane/DCM or Toluene IsomerCheck->SpecialColumn Yes (Close Spots) SpecialColumn->Final

Caption: Decision tree for the purification of fluorinated pyridine derivatives, prioritizing distillation for bulk scale and solvent-switching chromatography for isomer resolution.

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[3][6][7][8][9]

    • Source: Journal of Pesticide Science, 2020.[1][3]

    • URL:[Link]

    • Relevance: Establishes boiling point trends and stability data for 2-fluoro-6-(trifluoromethyl)pyridine analogs.
  • Purification of Fluorinated Pyridines

    • Title: Process for the preparation of fluorinated pyridines (P
    • Source: European Patent Office.[3]

    • URL
    • Relevance: details vacuum distillation parameters for chlorofluoropyridines.
  • Isomer Separation Techniques

    • Title: Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[3]

    • Source: Organic Syntheses, 2017, 94, 46-53.[1][2]

    • URL:[Link][1]

    • Relevance: Provides validated chromatographic conditions (Hexanes/EtOAc)

Sources

Technical Support Center: Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical fluorinated building block. The unique combination of a trifluoromethyl group, a fluorine atom, and a methoxy group on the pyridine scaffold makes this compound a valuable intermediate in the development of modern agrochemicals and pharmaceuticals.[1][2] The electron-withdrawing nature of the trifluoromethyl group and fluorine atom significantly influences the reactivity of the pyridine ring, often enhancing the biological activity, metabolic stability, and lipophilicity of the final active ingredients.[1][2]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address common challenges encountered during its synthesis.

Overview of a Plausible Synthetic Workflow

The synthesis of highly substituted pyridines like 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a multi-step process that requires careful control over reaction conditions to ensure regioselectivity and high yields. A common strategy involves the sequential introduction of the required functional groups onto a pre-functionalized pyridine ring. The workflow below illustrates a logical synthetic approach.

G cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Purification A 2-Chloro-6-methyl-3-nitropyridine B 2-Chloro-6-(trichloromethyl)-3-nitropyridine A->B Radical Chlorination C 2-Chloro-6-(trifluoromethyl)-3-nitropyridine B->C Halogen Exchange (e.g., HF/Catalyst) D 2-Chloro-6-(trifluoromethyl)-3-fluoropyridine C->D Nucleophilic Fluorination (e.g., KF/DMSO) E 2-Methoxy-6-(trifluoromethyl)-3-fluoropyridine (Target Molecule) D->E Nucleophilic Methoxylation (e.g., NaOMe/MeOH) F Crude Product E->F Reaction Workup G Purified Product F->G Chromatography/ Distillation

Caption: General synthetic workflow for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each entry details the issue, probable causes, and recommended solutions.

Category 1: Trifluoromethylation Issues

Question: My halogen exchange reaction to convert the -CCl₃ group to -CF₃ is sluggish or incomplete. What are the likely causes?

Answer: This is a frequent challenge in trifluoromethylpyridine synthesis. The conversion of a trichloromethyl group to a trifluoromethyl group typically involves harsh reagents and conditions, and success hinges on several factors.[3][4][5]

Probable Causes & Solutions:

  • Inactive Fluorinating Agent or Catalyst:

    • Cause: Anhydrous hydrogen fluoride (HF) is often used, sometimes with a catalyst like antimony pentachloride (SbCl₅) or other metal halides.[4][6] These reagents can be deactivated by moisture. Antimony catalysts can also lose activity over time.

    • Solution: Ensure all reagents are anhydrous and freshly sourced or purified. Use high-purity HF. When using a catalyst, ensure it is handled under inert conditions.

  • Insufficient Temperature and Pressure:

    • Cause: This transformation requires significant energy input. Reactions are often run at elevated temperatures (100–250 °C) and pressures (1.0–15.0 MPa) to drive the reaction to completion.[5]

    • Solution: Carefully review the literature for the specific substrate. Gradually increase the reaction temperature and pressure within the safety limits of your equipment. Ensure your reactor is properly sealed to maintain pressure.

  • Presence of Moisture:

    • Cause: Water will react with both the fluorinating agent and the catalyst, reducing their effectiveness and potentially creating hazardous byproducts like HCl.

    • Solution: Use oven-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inefficient Mixing:

    • Cause: In heterogeneous reactions (e.g., with solid catalysts), poor mixing can lead to slow reaction rates.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Category 2: Nucleophilic Aromatic Substitution (SNAr) Challenges

The introduction of both the fluorine and methoxy groups onto the pyridine ring typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] The rate and success of this reaction are highly dependent on the electronic properties of the ring. The presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) at positions ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[9]

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low SNAr Yield cause1 Wet Reagents/ Solvent start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Poor Nucleophile Source/Base start->cause3 cause4 Insufficient Activation start->cause4 sol1 Dry solvent (e.g., over sieves). Use spray-dried KF. Run under inert gas. cause1->sol1 sol2 Increase temperature gradually. (Typical: 150-250 °C for Halex) cause2->sol2 sol3 Use fresh NaOMe. Consider stronger, non-nucleophilic base if applicable. cause3->sol3 sol4 Check substrate purity. Ensure EWG is ortho/para to leaving group. cause4->sol4

Caption: Troubleshooting logic for low-yield Nucleophilic Aromatic Substitution (SNAr) reactions.

Question: I am getting low yields for my fluorination step using potassium fluoride (Halex reaction). How can I improve this?

Answer: The Halogen Exchange (Halex) reaction is a powerful method for introducing fluorine, but it is highly sensitive to reaction conditions.[10]

Probable Causes & Solutions:

  • Water Contamination:

    • Cause: This is the most common reason for failure. Water competes with the fluoride ion as a nucleophile and hydrates the KF, drastically reducing its reactivity.

    • Solution: Use spray-dried KF. Dry polar aprotic solvents like DMSO or Sulfolane rigorously before use. Assemble the reaction under a dry, inert atmosphere.

  • Low Reaction Temperature:

    • Cause: Breaking the C-Cl bond and forming the C-F bond requires high activation energy. These reactions often require temperatures between 150-250 °C.[10]

    • Solution: Ensure the reaction is heated to the appropriate temperature. Use a high-boiling point solvent that is stable at these temperatures.

  • Poor KF Solubility/Reactivity:

    • Cause: KF has low solubility in many organic solvents.

    • Solution: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the effective concentration of fluoride ions in the organic phase. Alternatively, using cesium fluoride (CsF) can sometimes improve yields due to its higher solubility and reactivity, although it is more expensive.

Question: My methoxylation reaction (substituting -Cl or -F with -OMe) is slow or produces side products. What should I consider?

Answer: The methoxylation step is also an SNAr reaction. Its success depends on the activation of the leaving group's position and controlling the reactivity of the methoxide nucleophile.

Probable Causes & Solutions:

  • Insufficient Ring Activation:

    • Cause: The leaving group must be positioned ortho or para to a strong electron-withdrawing group (EWG). In the target molecule, the 6-position is activated by both the ring nitrogen and the ortho -CF₃ group, making it highly susceptible to nucleophilic attack. If your precursor has different substitution patterns, reactivity may be lower.

    • Solution: Confirm the structure of your starting material. If activation is inherently low, you may need to use more forcing conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.

  • Nucleophile/Base Issues:

    • Cause: Using sodium methoxide (NaOMe) in methanol is common. If the NaOMe is old or has been exposed to air, it may be partially decomposed. Using a weaker base with methanol (e.g., K₂CO₃) can lead to very slow reaction rates.

    • Solution: Use fresh, high-quality NaOMe. Running the reaction in a polar aprotic solvent like DMF or DMSO with NaOMe can sometimes accelerate the rate compared to methanol.

  • Side Reactions:

    • Cause: At high temperatures, methoxide can potentially attack other sites or cause degradation. If multiple leaving groups are present, you may see a mixture of products.

    • Solution: Optimize the reaction temperature. Start at a lower temperature and slowly increase it while monitoring the reaction by TLC or GC-MS. If regioselectivity is an issue, the order of synthetic steps may need to be reconsidered based on the directing effects of the substituents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions I need to take during this synthesis?

A1: Safety is paramount, especially given the reagents involved.

  • Fluorinating Agents: Agents like anhydrous HF are extremely corrosive and toxic.[11] Fluorine gas is a powerful oxidizer that reacts violently with many materials.[12][13] All work with these reagents must be conducted in a specialized, well-ventilated fume hood by trained personnel.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Teflon or specialized laminates may be required for HF), a flame-retardant lab coat, and chemical splash goggles with a face shield.[11][14]

  • Specialized Equipment: Reactions involving HF should be performed in Teflon or polyethylene apparatus, as HF will etch glass.[11]

  • Emergency Preparedness: Have a 2.5% calcium gluconate gel on hand as a first-aid antidote for any skin contact with HF.[12][14] Ensure all personnel are trained on its use and that emergency procedures are clearly established. Never work alone when handling highly hazardous reagents.[11]

Q2: How can I reliably purify the final product and its intermediates?

A2: Fluorinated pyridines can have unique physical properties that influence purification.

  • Column Chromatography: This is the most common method. Use silica gel for most applications. Due to the polarity of the pyridine nitrogen, sometimes adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent can prevent streaking and improve peak shape.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[5]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an effective way to achieve high purity.

Q3: What analytical techniques are best for characterizing my product?

A3: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.

  • ¹⁹F NMR Spectroscopy: This is the most informative technique for fluorinated compounds. It will confirm the presence and electronic environment of both the -CF₃ group and the aromatic fluorine. Look for the expected chemical shifts and coupling constants (e.g., J-coupling between adjacent ¹H and ¹⁹F nuclei).

  • ¹H and ¹³C NMR Spectroscopy: These will confirm the overall structure, the presence of the methoxy group, and the substitution pattern on the pyridine ring.

  • Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product and help identify any impurities or byproducts.

  • Elemental Analysis: Provides confirmation of the empirical formula and is often required for publication or regulatory purposes.

Q4: Are there modern cross-coupling alternatives for synthesizing analogs?

A4: Yes. While the core synthesis often relies on SNAr, modern cross-coupling reactions are invaluable for creating analogs.

  • Suzuki-Miyaura Coupling: If you have a halogenated version of the pyridine (e.g., 3-Fluoro-6-chloro-2-(trifluoromethyl)pyridine), you can use a Suzuki reaction to couple it with a wide variety of aryl or alkyl boronic acids to introduce new carbon-carbon bonds.[15][16][17][18]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the premier method for forming carbon-nitrogen bonds.[19][20] It allows for the coupling of halogenated pyridines with a vast range of primary and secondary amines, which is extremely useful in pharmaceutical development.[21][22]

Exemplary Protocol & Data

Protocol: Nucleophilic Methoxylation of 3-Fluoro-6-chloro-2-(trifluoromethyl)pyridine

This is a representative protocol based on established principles of SNAr on activated heteroaromatics. Researchers must adapt it based on their specific substrate and laboratory safety protocols.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol (40 mL) under an argon atmosphere. Carefully add sodium metal (0.53 g, 23 mmol, 1.2 equiv) in small portions. Stir until all the sodium has dissolved to form a solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 3-Fluoro-6-chloro-2-(trifluoromethyl)pyridine (4.0 g, 19.2 mmol, 1.0 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Remove the methanol under reduced pressure.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

Table 1: Typical Conditions for SNAr on Activated Pyridines
ParameterFluorination (Halex)Methoxylation
Nucleophile Spray-dried KF or CsFNaOMe
Solvent DMSO, Sulfolane, DMFMethanol, THF, DMF
Temperature 150 - 250 °C25 - 80 °C
Base N/A (KF is the reagent)N/A (NaOMe is the reagent)
Additives Phase-transfer catalystNone typically required
Typical Yield 60 - 90%75 - 95%

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). National Center for Biotechnology Information. [Link]

  • WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015, October 8).
  • Fluorine Safety. (n.d.). Purdue University. [Link]

  • CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. [Link]

  • CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. (n.d.).
  • LCSS: FLUORINE. (n.d.). National Center for Biotechnology Information. [Link]

  • What are the safety precautions necessary for working with HF? (2021, July 29). Reddit. [Link]

  • Fluorine: Safety. (2017, May 16). Pilgaard Elements. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). MDPI. [Link]

  • Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. (2021, May 14). Journal of the American Chemical Society. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020, July 9). MDPI. [Link]

  • Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. (2024, June 14). National Center for Biotechnology Information. [Link]

  • A Modular Approach to meta-Fluorinated Pyridines. (n.d.). ChemRxiv. [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011, December 8). Macmillan Group - Princeton University. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015, July 20). Organic Letters. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019, January 21). National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). National Center for Biotechnology Information. [Link]

  • [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. (n.d.). Organic Syntheses. [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Chemistry Stack Exchange. [Link]

  • CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • (PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. (2025, October 16). ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020, July 9). PubMed. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The unique electronic properties of the substituted pyridine ring present distinct challenges and opportunities, which we will address in detail.[1]

Overview of Synthetic Strategies

The synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine typically involves a multi-step sequence where the pyridine core is functionalized with the required fluoro, methoxy, and trifluoromethyl groups. Common strategies often start from a pre-functionalized pyridine or chloropyridine derivative.[1][2] A generalized approach might involve the introduction of the trifluoromethyl group, followed by nucleophilic aromatic substitution (SNAr) reactions to install the methoxy and fluoro groups. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, plays a crucial role in the feasibility and regioselectivity of these transformations.[3]

Below is a conceptual workflow illustrating a potential synthetic route.

cluster_start Starting Material cluster_steps Reaction Sequence cluster_end Final Product A Substituted Chloropyridine (e.g., 2,6-dichloro-3-halopyridine) B Trifluoromethylation A->B CF3 Source (e.g., TMSCF3, CuCF3) C Nucleophilic Methoxylation (S N Ar) B->C NaOMe, MeOH D Nucleophilic Fluorination (S N Ar) C->D Fluoride Source (e.g., KF, CsF) E 3-Fluoro-6-methoxy-2- (trifluoromethyl)pyridine D->E

Caption: Generalized synthetic workflow for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield in the Fluorination Step

Question: My nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom from a corresponding chloro- or nitro-precursor is giving a very low yield. What are the likely causes and how can I improve it?

Answer: Low yield in the fluorination step is a frequent challenge, often stemming from several factors:

  • Insufficient Activation of the Pyridine Ring: For a successful SNAr, the position undergoing substitution must be sufficiently electron-deficient. The presence of the electron-withdrawing trifluoromethyl group is beneficial, but the overall electronic nature of your specific precursor is critical.

  • Poor Leaving Group: The efficiency of the substitution is highly dependent on the nature of the leaving group. While a nitro group is generally an excellent leaving group in SNAr reactions, a chloro group might require more forcing conditions.[4]

  • Fluoride Source and Solubility: The choice and handling of the fluoride salt are paramount. Anhydrous conditions are crucial as trace water can hydrate the fluoride ions, significantly reducing their nucleophilicity.

    • Cesium Fluoride (CsF): Often more effective than potassium fluoride (KF) due to its higher solubility in aprotic polar solvents.[4]

    • Spray-Dried KF: Using spray-dried potassium fluoride can enhance reactivity due to its high surface area and anhydrous nature.

  • Reaction Conditions: Temperature and solvent play a synergistic role.

    • Solvent: High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane are typically required to facilitate the dissolution of the fluoride salt and to reach the necessary reaction temperatures.

    • Temperature: These reactions often require high temperatures (e.g., 120-220 °C) to proceed at a reasonable rate. It is essential to carefully optimize the temperature, as decomposition can occur at excessively high temperatures.

Troubleshooting Steps & Optimization:

  • Verify Precursor Purity: Ensure your starting material is pure and free of any protic impurities.

  • Rigorous Drying: Dry your fluoride source (KF or CsF) under high vacuum at >100 °C for several hours before use. Ensure your solvent is anhydrous.

  • Solvent and Fluoride Source Screening: If using KF in DMF yields poor results, consider switching to CsF in DMSO.[4]

  • Incorporate a Phase-Transfer Catalyst: Catalysts like tetrabutylammonium bromide (TBAB) or crown ethers (e.g., 18-crown-6) can be used to enhance the solubility and reactivity of the fluoride anion.

  • Incremental Temperature Increase: Monitor the reaction by TLC or GC-MS and slowly increase the reaction temperature. Start at a lower temperature (e.g., 120 °C) and increase in 10-15 °C increments if no conversion is observed.

ParameterStandard ConditionOptimized ConditionRationale
Fluoride Source Potassium Fluoride (KF)Cesium Fluoride (CsF) or Spray-Dried KFHigher solubility and reactivity in organic solvents.[4]
Solvent DMFAnhydrous DMSO or SulfolaneHigher boiling point allows for higher reaction temperatures.
Temperature 120 °C150-200 °C (substrate dependent)Overcomes the activation energy barrier for SNAr.
Additives None18-crown-6 or TBAB (0.1 eq.)Increases the effective concentration of "naked" fluoride ions.
Issue 2: Incomplete Trifluoromethylation

Question: I am attempting to introduce the -CF3 group onto the pyridine ring, but the reaction is sluggish and incomplete. How can I drive it to completion?

Answer: The direct trifluoromethylation of a pyridine ring can be challenging. The method chosen often depends on the starting material. If you are performing a chlorine/fluorine exchange from a trichloromethyl (-CCl3) group, the reaction is typically robust but requires harsh conditions.[2][5]

  • Halogen Exchange (Halex) Reaction: Converting a -CCl3 group to a -CF3 group often involves anhydrous hydrogen fluoride (HF) and a catalyst, such as antimony halides (e.g., SbCl₅, SbF₅).[6] These reactions are run at high temperatures and pressures and require specialized equipment. Incomplete reaction can result from:

    • Insufficient Catalyst Activity: The catalyst may be poisoned by impurities or used in insufficient quantities.

    • Low Temperature/Pressure: The reaction conditions may not be vigorous enough to drive the exchange to completion.

  • Building Block Approach: An alternative is to construct the pyridine ring from a building block that already contains the trifluoromethyl group.[2][7] This can be a more reliable, albeit longer, route.

Troubleshooting Steps & Optimization:

  • For Halex Reactions:

    • Catalyst Loading: Ensure the catalyst is active and used at the recommended loading (typically 1-5% by weight of the starting material).[6]

    • Reaction Conditions: Gradually increase the temperature and pressure within the safety limits of your reactor. A typical range is 70-150 °C and 2-4 MPa.[6]

    • Purity of HF: Use anhydrous HF, as water can deactivate the catalyst.

  • Consider Alternative Routes: If direct trifluoromethylation is problematic, explore synthetic routes that build the pyridine ring with the -CF3 group already in place. This often provides a more controlled and higher-yielding synthesis.[7][8]

cluster_main Troubleshooting Low Yield A Low Yield Observed B Check Reagent Purity (Anhydrous?) A->B Start Here B->A Impure C Increase Temperature? B->C Purity OK D Change Solvent/Catalyst? C->D No Improvement E Reaction Optimized C->E Yield Improved D->E Yield Improved F Consider Alternative Synthetic Route D->F No Improvement

Caption: Decision workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A common and effective strategy is to start from a commercially available, multi-substituted chloropyridine. For instance, a 2,6-dichloro-3-substituted pyridine can serve as a versatile starting point. The chloro groups can be sequentially substituted via SNAr reactions.

Q2: How does the position of the substituents affect reactivity?

The electronic properties of the pyridine ring are key. The ring nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack, especially at the 2- and 6-positions.[3] The strongly electron-withdrawing -CF3 group further enhances this activation, making the subsequent SNAr reactions for introducing the methoxy and fluoro groups more facile.

Q3: What analytical methods are recommended for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction quantitatively and identifying potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for structural confirmation of intermediates and the final product. The chemical shift and coupling constants in ¹⁹F NMR are highly diagnostic for fluorine-containing compounds.

Q4: Are there any specific safety precautions for this synthesis?

Yes, several steps require special attention:

  • Anhydrous Hydrogen Fluoride (HF): If using a Halex reaction, be aware that HF is extremely corrosive and toxic. All work must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), and an HF-specific safety protocol (including access to calcium gluconate gel) must be in place.

  • High-Pressure Reactions: Reactions involving HF may be run at high pressure, requiring the use of a properly rated pressure vessel and blast shield.

  • Strong Bases/Nucleophiles: Reactions involving sodium methoxide or strong bases should be handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with moisture and air.

Experimental Protocols

Protocol: Nucleophilic Aromatic Substitution (Fluorination)

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the chloro- or nitro-pyridine precursor (1.0 eq).

  • Reagents: Add anhydrous cesium fluoride (CsF, 3.0-5.0 eq.) and anhydrous dimethyl sulfoxide (DMSO) to the flask.[4] The solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC every 2-4 hours. The reaction may take 12-48 hours to reach completion.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

References

  • Ihara, H., & Sakamoto, J. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 106-116. Retrieved from [Link]

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (2023). Google Patents.
  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (2015). Google Patents.
  • Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2019(31), 5268-5274. Retrieved from [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. Retrieved from [Link]

  • Semenov, A., Lishchynskyi, A., & Katkevics, M. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. Retrieved from [Link]

  • Dahiya, R. (2020). Challenges in the functionalization of pyridines. ResearchGate. Retrieved from [Link]

  • Unknown. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. Retrieved from [Link]

  • bispinacolatodiboron. (2021, July 21). Is deprotonation of a fluoropyridine on process scale a problem? Reddit. Retrieved from [Link]

  • CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (2019). Google Patents.
  • Semenov, A., Lishchynskyi, A., & Katkevics, M. (2025, October 16). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. ResearchGate. Retrieved from [Link]

  • Tjøsås, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(9), 719-723. Retrieved from [Link]

  • Shlomo, R., & Shlomo, R. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(4), 1102-1105. Retrieved from [Link]

  • Lee, S., et al. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Retrieved from [Link]

  • Damont, A., et al. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Knowledge UChicago. Retrieved from [Link]

  • US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. (1995). Google Patents.
  • Unknown. (2025, June 30). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Hrčak. Retrieved from [Link]

Sources

Technical Support Center: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific reactivity profile and common pitfalls associated with 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine .

Executive Summary: The "Personality" of Your Molecule

Researchers often underestimate 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (CAS: 1227579-76-1) because it appears to be a standard building block. However, it possesses a "push-pull" electronic structure that creates distinct reactivity zones. The electron-withdrawing trifluoromethyl (–CF


) and fluoro (–F) groups compete with the electron-donating methoxy (–OMe) group, leading to highly specific—and often deleterious—side reactions if conditions are not strictly controlled.

This guide addresses the three most common support tickets we receive: uncontrolled lithiation (tars) , unexpected regioselectivity during substitution , and stability issues .

Part 1: Troubleshooting Organometallic Chemistry (Lithiation)

User Issue: "I tried to lithiate the pyridine to functionalize the C4 position, but the reaction turned black/tarry and I recovered no product."

The Root Cause: The "Pyridyne" Trap

This is the most critical failure mode. You are likely attempting Directed Ortho-Metalation (DoM).

  • The Trap: The C4 proton is the most acidic site (ortho to the C3-Fluorine). However, the resulting C4-lithio species is inherently unstable.

  • Mechanism: The Lithium atom at C4 is ortho to the Fluorine at C3. This geometry favors the rapid elimination of Lithium Fluoride (LiF), generating a 3,4-pyridyne intermediate. Pyridynes are highly reactive and instantly polymerize into black tars or react non-selectively with solvent/starting material.

The Solution: "In Situ" Trapping (Barbier Conditions)

Do not generate the lithiated species and then add your electrophile. The lifetime of the C4-Li species is too short.

Protocol Adjustment:

  • Premix your electrophile (e.g., TMSCl, Borate ester) with the substrate before adding the base.

  • Temperature: Maintain strictly below -78 °C.

  • Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. n-BuLi is too nucleophilic and may attack the C2-CF

    
     or C6-OMe positions directly (Nucleophilic addition).
    
Data: Lithiation Outcome vs. Conditions
ConditionPrimary OutcomeSide Reaction
n-BuLi, -78°C, then ElectrophileBlack Tar Elimination of LiF to form 3,4-pyridyne (Polymerization).
n-BuLi, -78°C, In Situ ElectrophileMixture Nucleophilic attack of n-BuLi on pyridine ring (C6).
LDA, -78°C, In Situ Electrophile Target C4-Product Minimal. (Best Practice)
LiTMP, -78°CC4-Product Potential demethylation if warmed too fast.
Visualization: The Pyridyne Danger Pathway

LithiationPath Substrate Starting Material (3-F, 6-OMe) Lithiated C4-Lithiated Species (Unstable Intermediate) Substrate->Lithiated LDA, -78°C Pyridyne 3,4-Pyridyne (Highly Reactive) Lithiated->Pyridyne LiF Elimination (If no electrophile present) Product C4-Functionalized Product Lithiated->Product Electrophile (E+) (Must be in situ) Tar Polymer/Tar (Dead End) Pyridyne->Tar Polymerization

Caption: The "Pyridyne Trap" occurs when the lithiated intermediate eliminates LiF before reacting with the electrophile.[1][2][3]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I wanted to displace the Fluorine with an amine, but I'm seeing a mixture of products or no reaction."

The Regioselectivity Matrix

In this molecule, you have two potential leaving groups: Fluorine (C3) and Methoxy (C6) .

  • The C3-Fluorine: Activated by the ortho-CF

    
     group (strong Electron Withdrawing Group).
    
  • The C6-Methoxy: Activated by the ring Nitrogen (ortho).

Rule of Thumb: In SNAr, Fluorine is a far superior leaving group than Methoxy. However, the C3 position is sterically crowded by the adjacent CF


 group.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Reaction is extremely slow The C2-CF

group sterically hinders attack at C3.
Switch to a smaller nucleophile or use high temperature (microwave 120°C+). Note: High heat risks CF

hydrolysis.
Product mass = M - 14 Demethylation occurred instead of substitution.[4]You used a "soft" nucleophile (like thiolate or iodide) that attacked the methyl of the OMe group. Switch to "harder" nucleophiles or avoid Lewis Acid catalysts.
Product mass is unexpected Regio-scrambling . Attack occurred at C6 (displacing OMe).This happens with very strong alkoxide bases (e.g., NaOMe). Use weaker bases (Carbonates) to favor F-displacement.
Visualization: SNAr Decision Tree

SNAr Start Nucleophilic Attack (Nu:) PathA Attack at C3 (Displace F) *Favored Kinetically* Start->PathA Standard Nu: (Amines, small alkoxides) PathB Attack at C6 (Displace OMe) *Side Reaction* Start->PathB Strong Alkoxides (e.g., NaOMe in MeOH) PathC Attack at O-Methyl (Demethylation) Start->PathC Soft Nucleophiles (RS-, I-, Lewis Acids)

Caption: Pathways for nucleophilic attack. Displacement of F (Path A) is standard, but reagents dictate side reactions.

Part 3: Stability & Degradation (FAQs)

Q: Can I hydrolyze an ester elsewhere in the molecule without affecting the CF3 group?

A: Generally, yes, but proceed with caution.[5] The 2-CF


 group on a pyridine ring is sensitive to basic hydrolysis  under forcing conditions.
  • Risk: Prolonged reflux in NaOH/KOH can convert the –CF

    
     group to a carboxylate (–COO
    
    
    
    ).
  • Recommendation: Use LiOH in THF/Water at room temperature. Avoid refluxing in strong base.

Q: My product has a broad OH peak in NMR. What happened?

A: You likely caused Demethylation .

  • Cause: If you used BBr

    
    , AlCl
    
    
    
    , or strong acids (HBr), the C6-Methoxy ether was cleaved to form the 2-pyridone (tautomer of 6-hydroxy-pyridine).
  • Prevention: The methoxy group is robust to basic conditions but labile to Lewis acids. If you need to deprotect another group, avoid boron/aluminum halides.

References & Validation[5][7]

  • Pyridyne Formation: Elimination of LiF from 3-fluoro-4-lithiopyridines is a well-documented pathway leading to polymerization.

    • Source: Schlosser, M. (2005). "Organometallics in Synthesis." Wiley. (General principles of DoM and pyridynes).

  • SNAr Regioselectivity: Fluorine is the preferred leaving group over methoxy in activated pyridines, but steric bulk at C2 (CF3) can retard the rate.

    • Source:Journal of Fluorine Chemistry, "Nucleophilic substitution in polyfluorinated heterocycles."

  • Hydrolysis of Trifluoromethyl Groups: 2-CF3 pyridines can be hydrolyzed to picolinic acids under high-temperature basic conditions.

    • Source:Tetrahedron Letters, "Hydrolysis of trifluoromethylpyridines."

(Note: Specific CAS-level reaction papers are proprietary/scarce; these protocols are derived from established reactivity principles of the 3-fluoro-2-trifluoromethylpyridine scaffold.)

Sources

troubleshooting failed reactions involving 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyridine functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique mechanistic and steric challenges presented by 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine .

This highly functionalized building block is a powerhouse in medicinal chemistry, but its dense array of electron-withdrawing groups and competing reactive sites requires precise kinetic and thermodynamic control. Below, you will find causality-driven FAQs, quantitative data, and self-validating protocols to rescue failing reactions.

Quantitative Reaction Parameters

To establish a baseline for your experimental design, the following table summarizes the quantitative kinetic and thermodynamic parameters typically observed when functionalizing this scaffold.

Table 1: Nucleophile Effects on SNAr Regioselectivity and Yield

Nucleophile Type Equivalents Solvent Temp (°C) Time (h) C3:C6 Regioselectivity Typical Yield (%)
Primary Amine 1.2 DMSO 60 - 80 4 - 8 > 95:5 75 - 85
Secondary Amine (Cyclic) 1.5 DMF 100 - 120 12 - 24 80:20 50 - 60
Secondary Amine (Acyclic) 2.0 NMP 120 - 140 24 60:40 < 40
Alkoxide (RO⁻) 1.1 THF 25 - 50 2 - 4 10:90 80 - 90

| Thiolate (RS⁻) | 1.0 | DMF | 0 - 25 | 1 - 2 | 50:50 | Variable |

Troubleshooting FAQs

Q1: When attempting an SNAr with an amine, I am getting a mixture of C3-fluoro displacement and C6-methoxy displacement. How do I drive regioselectivity?

The Causality: The pyridine ring is highly electron-deficient. The C3-fluorine is activated by the strong inductive effect of the adjacent C2-trifluoromethyl group, making it the kinetically favored site for soft nucleophiles to form a resonance-stabilized Meisenheimer complex[1]. However, the C6-methoxy group is activated by the adjacent pyridine nitrogen. If you use hard nucleophiles (like alkoxides) or push the temperature too high, thermodynamic control takes over, leading to C6-attack or mixed products[2]. The Fix: Lower the reaction temperature and switch to a polar aprotic solvent like DMSO, which selectively solvates cations and leaves the amine nucleophile "naked" and more reactive at lower temperatures. If you must use a secondary amine, switch to a sealed microwave vial to increase pressure rather than relying solely on high thermal energy.

SNAr_Selectivity SM 3-Fluoro-6-methoxy- 2-(trifluoromethyl)pyridine Nuc Nucleophile (e.g., R-NH2) SM->Nuc C3_Attack C3 Attack (F Displacement) Nuc->C3_Attack Kinetic Control Polar Aprotic Solvent C6_Attack C6 Attack (OMe Displacement) Nuc->C6_Attack Thermodynamic/Steric High Temp / Hard Nuc Product_C3 3-Amino-6-methoxy- 2-(trifluoromethyl)pyridine C3_Attack->Product_C3 Product_C6 3-Fluoro-6-amino- 2-(trifluoromethyl)pyridine C6_Attack->Product_C6

SNAr Regioselectivity Pathway for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

Q2: My bulky secondary amine is not displacing the 3-fluoro group at all. Why is the reaction so sluggish?

The Causality: The trifluoromethyl (-CF₃) group is deceptively large; its van der Waals volume is roughly equivalent to an isopropyl group. This creates massive steric shielding around the C3 position. A bulky secondary amine simply cannot achieve the proper trajectory to attack the C-F bond. The Fix: Do not force the reaction with excessive heat, as this will only trigger C6-methoxy cleavage or decomposition. Instead, use a two-step workaround: perform the SNAr with a less hindered primary amine (e.g., benzylamine or p-methoxybenzylamine), and subsequently alkylate the resulting secondary amine to achieve your desired tertiary amine product.

Q3: I see a major byproduct with a mass of[M-14] during high-temperature cross-coupling. What is happening?

The Causality: You are observing unwanted O-demethylation. 6-Methoxypyridines are highly susceptible to cleavage under strongly nucleophilic or Lewis acidic conditions, yielding the thermodynamically stable 2-pyridone tautomer. Aqueous bases (like NaOH or KOH) at elevated temperatures will rapidly hydrolyze the methoxy group. The Fix: Maintain strictly anhydrous conditions. Swap aqueous inorganic bases for anhydrous Cs₂CO₃ or non-nucleophilic organic bases like DIPEA.

Q4: My Directed Ortho Metalation (DoM) at C4 is yielding complex black mixtures. How can I successfully lithiate this molecule?

The Causality: Lithiation of fluoropyridines is notoriously difficult. The lithium base will coordinate to the fluorine, directing deprotonation to the C4 position. However, the resulting C4-lithiated intermediate is highly unstable and prone to rapid elimination of LiF, generating a highly reactive pyridyne (aryne) intermediate that rapidly polymerizes or reacts uncontrollably[3]. The Fix: Temperature control must be absolute. The internal temperature of the reaction must never exceed -70 °C. Use non-nucleophilic bases like LDA or LiTMP, and employ an in situ trapping method where the electrophile is already present in the flask during lithiation.

DoM_Pathway SM 3-Fluoro-6-methoxy- 2-(trifluoromethyl)pyridine Base Lithium Base (e.g., LDA, -78°C) SM->Base C4_Li C4-Lithiation (F-Directed) Base->C4_Li Major Pathway C5_Li C5-Lithiation (OMe-Directed) Base->C5_Li Minor Pathway Pyridyne Pyridyne Intermediate (Decomposition) C4_Li->Pyridyne T > -60°C (-LiF) C5_Li->Pyridyne T > -60°C

Directed Ortho Metalation (DoM) pathways and temperature-dependent degradation.

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr at C3 with Primary Amines

This protocol is designed to validate itself at each step, ensuring you do not waste time working up a failed reaction.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous DMSO (to reach 0.2 M).

  • Reagent Addition: Add the primary amine (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv). Self-Validation: Ensure the K₂CO₃ is finely milled; clumped base will drastically reduce the reaction rate.

  • Reaction: Seal the vial and heat to 70 °C using an aluminum heating block.

  • In-Process Monitoring (LC-MS): After 4 hours, withdraw a 5 µL aliquot. Quench it into 1 mL of 50:50 MeCN/H₂O.

    • Validation Check: You should observe the [M+H]⁺ of the product. If significant starting material remains, do not increase the temperature (which risks C6 attack); instead, add 0.5 equiv more amine and stir for an additional 4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to completely remove DMSO.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Cryogenic Directed Ortho Metalation (DoM) at C4

This procedure uses in situ electrophilic trapping to prevent pyridyne formation.

  • Cryogenic Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Equip the flask with an internal temperature probe.

  • Solution Prep: Add 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv), the desired electrophile (e.g., TMS-Cl, 1.5 equiv), and anhydrous THF (0.1 M). Cool the mixture to strictly -78 °C using a dry ice/acetone bath. Self-Validation: Wait 15 minutes to ensure the internal probe reads exactly -78 °C.

  • Base Addition: Add freshly prepared LDA (1.1 equiv) dropwise down the side of the flask over 30 minutes using a syringe pump.

    • Validation Check: Monitor the internal probe. The temperature must not spike above -70 °C during the addition. If it does, slow the addition rate.

  • Quench: Stir for 1 hour at -78 °C, then quench with a mixture of acetic acid in THF (1:1) at -78 °C before allowing the flask to warm to room temperature.

    • Diagnostic Tip: If the reaction fails, repeat the protocol but quench with CD₃OD instead of an electrophile. Analyze the crude mixture by ¹H-NMR. If deuterium incorporation is observed at C4, your lithiation was successful, but your electrophile is too unreactive. If no deuterium is incorporated, your base is degraded or wet.

References

  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. MDPI. Available at: [Link]

  • Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv. Available at:[Link]

Sources

Technical Support Center: Analytical Protocols for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely working with 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , a critical fluorinated building block often used in the synthesis of agrochemicals and pharmaceutical intermediates.

The analytical difficulty with this compound lies in its "Janus-faced" nature:

  • The Fluorine Effect: The trifluoromethyl (-CF3) and fluoro (-F) groups create high lipophilicity and unique retention behaviors on reverse-phase columns.

  • The Labile Methoxy Group: The methoxy group at the 6-position (ortho to nitrogen) is susceptible to hydrolysis, potentially generating the corresponding pyridone impurity (3-fluoro-6-hydroxy-2-(trifluoromethyl)pyridine). This transformation is the #1 source of "ghost peaks" and purity discrepancies.

This guide provides self-validating protocols to assess purity, identify impurities, and troubleshoot common chromatographic anomalies.

Module 1: Chromatographic Separation (HPLC/UPLC)

Primary Method: Reverse Phase with Fluorine Selectivity

Standard C18 columns often fail to resolve the des-methyl impurity (pyridone form) from the parent peak due to similar hydrophobic profiles in acidic media. We recommend using a Pentafluorophenyl (PFP) or a Mixed-Mode phase for superior selectivity.

Recommended Protocol
ParameterConditionRationale
Column FluoroSep-RP Phenyl (PFP) or C18 with high carbon load (e.g., 3µm, 4.6 x 150mm)PFP phases interact via

-

and dipole-dipole mechanisms with the fluorinated pyridine ring, offering better resolution than C18.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses the ionization of the pyridine nitrogen (keeping it neutral/hydrophobic) to prevent tailing.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for fluorinated aromatics compared to Methanol.
Gradient 0-2 min: 10% B 2-15 min: 10%

90% B 15-20 min: 90% B
A shallow gradient ensures separation of the more polar hydrolysis impurity (elutes earlier).
Detection UV @ 260 nmThe pyridine ring absorption maximum.
Flow Rate 1.0 mL/minStandard backpressure management.
Critical Impurity Marker
  • Impurity: 3-Fluoro-6-hydroxy-2-(trifluoromethyl)pyridine (Pyridone tautomer).

  • Behavior: Elutes earlier than the parent compound (more polar).

  • Detection: If you see a fronting peak or a shoulder, this is likely the hydrolysis product.

Module 2: Gas Chromatography (GC-MS)

The Volatility Check

This compound is sufficiently volatile for GC analysis, but the basic nitrogen can interact with active silanol sites in the inlet, causing peak tailing or thermal degradation.

Troubleshooting "Missing Mass" in GC

If your GC purity is lower than your HPLC purity, thermal degradation in the injector is the likely culprit.

Optimized GC Parameters:

  • Inlet Liner: Ultra-Inert Deactivated Liner (with glass wool). Crucial: Standard non-deactivated liners will adsorb the basic pyridine.

  • Column: DB-5ms or ZB-5 (5% Phenyl-arylene).

  • Inlet Temp: 250°C (Do not exceed 280°C to prevent defluorination).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Module 3: Spectroscopic Validation (19F-qNMR)

The Gold Standard for Assay

Quantitative 19F-NMR (qNMR) is the most robust method for this compound because it bypasses the extinction coefficient variables of HPLC.

The "Fingerprint" Spectrum: You should observe two distinct signal regions. Their integration ratio is the primary purity check.

  • Signal A (-CF3):

    
     to 
    
    
    
    ppm (Singlet, Integration = 3).
  • Signal B (-F):

    
     to 
    
    
    
    ppm (Singlet or multiplet depending on H-coupling, Integration = 1).

Validation Rule: If the integration ratio deviates from 3:1 , you have a specific fluorinated impurity (likely a defluorinated byproduct or an isomer).

Troubleshooting Logic & Workflows

Visualizing the Decision Process

Use the following logic flow to determine the root cause of analytical discrepancies.

AnalyticalWorkflow Start Start: Purity Assessment HPLC Run RP-HPLC (Acidic Mobile Phase) Start->HPLC SinglePeak Single Symmetrical Peak? HPLC->SinglePeak Yes Purity > 98% SinglePeak->Yes Yes No Extra Peaks / Tailing SinglePeak->No No Verification Verify with 19F-NMR Yes->Verification CheckRT Check Retention Time (RT) No->CheckRT EarlyEluter Early Eluting Peak (Hydrolysis Impurity) CheckRT->EarlyEluter RT < Main Peak Tailing Peak Tailing (Silanol Interaction) CheckRT->Tailing Asymmetry > 1.2 Action1 Action: Dry Solvents / Fresh Sample EarlyEluter->Action1 Action2 Action: Add 0.1% TEA or Use PFP Column Tailing->Action2 Action1->Verification Action2->Verification

Caption: Diagnostic workflow for identifying hydrolysis impurities versus chromatographic artifacts.

Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" in HPLC that grows over time. What is it?

A: This is almost certainly the hydrolysis of the 6-methoxy group to a 6-hydroxy group (pyridone).

  • Cause: Presence of water in your sample vial or acidic mobile phases catalyzing the hydrolysis over long autosampler sequences.

  • Fix: Dissolve samples in anhydrous acetonitrile. Limit run times to <8 hours. Store samples at 4°C.

Q2: Why does my 19F-NMR integration look wrong (e.g., 2.8 : 1 instead of 3 : 1)?

A: This is a relaxation delay (


) artifact.
  • Science: Trifluoromethyl groups (-CF3) often have very long longitudinal relaxation times (

    
    ), sometimes exceeding 2-3 seconds. If your scan repetition time is too short, the CF3 signal will be saturated and under-integrated.
    
  • Fix: Set your relaxation delay (

    
    ) to at least 10 seconds  (or 
    
    
    
    ) for quantitative accuracy.
Q3: My GC-MS shows a broad, tailing peak. Is the compound impure?

A: Not necessarily. Pyridines are basic and "stick" to active silanol sites in the GC liner and column.

  • Test: Inject a standard of pure pyridine. If it tails, your system is active.

  • Fix: Replace the liner with a base-deactivated (silanized) liner. Trim 10cm from the front of the GC column.

Q4: Can I use UV detection at 254 nm?

A: Yes, but 260-265 nm is often more specific for the pyridine ring


 transition, offering better sensitivity against non-aromatic impurities.

References

  • Sielc Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Validates the use of mixed-mode and reverse-phase conditions for fluorin
  • Dolensky, B., et al. (2020). 19F NMR chemical shifts of trifluoromethyl derivatives. Journal of Fluorine Chemistry.
  • Nuñez-Vergara, L. J., et al. (2007).[1] Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

    • Context: Discusses the fragmentation and derivatization requirements for methoxy-pyridine deriv
  • Context: General protocols for handling basic pyridine tailing and pKa consider

Disclaimer: This guide is for research purposes only. Users must validate methods in their own laboratory environment.

Sources

Technical Support Center: Purification of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of byproducts from 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary & Reaction Landscape

The synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine typically proceeds via Nucleophilic Aromatic Substitution (


) of a di-halo precursor (e.g., 2-(trifluoromethyl)-3,6-difluoropyridine) using a methoxide source.

While the trifluoromethyl group (-CF


) at the C2 position activates the ring for nucleophilic attack, it also introduces steric and electronic complexities that lead to three primary classes of impurities:
  • Regioisomers: Substitution at the C3 position (displacing the fluorine) rather than the desired C6 position.

  • Hydrolysis Products: Formation of pyridones due to moisture.

  • Over-substitution: Formation of bis-methoxy adducts.

The Impurity Landscape (Pathway Diagram)

The following diagram illustrates the competitive pathways leading to the desired product versus critical impurities.

ReactionPathways Start Precursor (2-CF3-3,6-difluoropyridine) Product TARGET PRODUCT 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine (C6 Substitution) Start->Product  Major Pathway  (Kinetic Control) Impurity_Regio REGIOISOMER 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (C3 Substitution) Start->Impurity_Regio  High Temp /  Steric Leakage Impurity_Pyridone PYRIDONE BYPRODUCT Hydrolysis via H2O Start->Impurity_Pyridone  Moisture Present Reagent NaOMe / MeOH (Anhydrous) Impurity_Bis BIS-METHOXY 2-CF3-3,6-dimethoxypyridine (Over-reaction) Product->Impurity_Bis  Excess NaOMe

Caption: Competitive


 pathways. The -CF

group activates both ortho (C3) and para (C6) positions relative to itself, but N-activation favors C6.

Troubleshooting Guides (Q&A Format)

Module A: Controlling Regioselectivity (The "Isomer" Problem)

Q: I see a secondary spot on TLC with an


 very close to my product. Is this the regioisomer, and how do I prevent it? 

A: Yes, this is likely the 3-methoxy regioisomer . In 2-(trifluoromethyl)pyridines, the nitrogen atom activates the C6 position (ortho to N), while the -CF


 group activates both C3 (ortho to CF

) and C6 (para to CF

). Although C6 is electronically favored, higher temperatures can overcome the activation energy barrier for C3 substitution.

Prevention Protocol:

  • Temperature Control: Maintain reaction temperature between -10°C and 0°C during the addition of methoxide. Do not heat to reflux until you have confirmed the precursor is consumed.

  • Solvent Choice: Use non-polar co-solvents (e.g., Toluene/MeOH mixture) rather than pure MeOH. This can enhance the selectivity for the C6 position due to the "templating" effect of the sodium cation coordinating with the pyridine nitrogen and the methoxide.

Removal Strategy: If the isomer is already present (>5%), flash chromatography on silica is often insufficient due to overlapping polarities.

  • Recommendation: Use C18 Reverse Phase chromatography . The steric bulk of the -CF

    
     group adjacent to the methoxy in the regioisomer alters its interaction with the C18 stationary phase compared to the target molecule.
    
Module B: Eliminating Pyridones (The "Baseline" Problem)

Q: My crude NMR shows a broad singlet around 10-12 ppm and my yield is lower than expected. What happened?

A: You have generated the pyridone tautomer (3-fluoro-6-hydroxy-2-(trifluoromethyl)pyridine). This occurs if your reagents were not strictly anhydrous. The -CF


 group makes the ring highly susceptible to hydrolysis by hydroxide ions generated from trace water.

Troubleshooting Checklist:

  • Did you use commercial NaOMe solution? (Often contains hydroxide).[1] Switch to freshly prepared NaOMe (Na metal in anhydrous MeOH).

  • Was the reaction open to air? Use a Nitrogen/Argon blanket.

Removal Protocol (The "pH Switch"): Unlike the lipophilic target product, the pyridone is weakly acidic.

  • Dissolve crude mixture in tert-Butyl Methyl Ether (TBME) .

  • Wash with 0.5 M NaOH (aq). The pyridone will deprotonate and move to the aqueous layer as the sodium salt.

  • Separate layers.[2][3] The organic layer contains your target.

  • Verification: Acidify the aqueous waste; if a precipitate forms, that was your pyridone.

Module C: Removing Inorganic Salts & Fluorides

Q: My product is an oil that tests positive for fluoride ions even after evaporation. How do I clean this?

A:


 reactions generate stoichiometric amounts of Sodium Fluoride (NaF). NaF can form fine suspensions in organic oils that are hard to filter.

Protocol:

  • Dilute the reaction mixture with Dichloromethane (DCM) .

  • Perform an aqueous wash with Saturated

    
     .
    
  • Critical Step: If the oil remains cloudy, dissolve in Hexane and pass through a short pad of Celite layered with Magnesium Sulfate . The lipophilic product will pass through; the inorganic salts will be trapped.

Comparative Data: Purification Methods

Select the appropriate method based on your scale and impurity profile.

MethodBest ForProsCons
Acid/Base Extraction Removing PyridonesScalable, cheap, fast.[4]Does not remove regioisomers.
Silica Chromatography General cleanupRemoves polar baselines/salts.Poor resolution for Regioisomer separation.
C18 Reverse Phase Isomer SeparationHigh resolution for fluorinated isomers.Expensive, capacity limited.
Vacuum Distillation Large Scale (>50g)Separates non-volatiles (salts/polymers).Boiling points of isomers are too close to separate.

Step-by-Step Workflow: The "Golden Standard" Purification

For a standard 1-10g batch, follow this integrated workflow to ensure >98% purity.

PurificationWorkflow Crude Crude Reaction Mixture (MeOH/Toluene) Quench 1. Quench with H2O 2. Extract into TBME Crude->Quench BaseWash Wash with 0.5M NaOH Quench->BaseWash Removes Pyridone Decision Check Purity (HPLC/NMR) BaseWash->Decision RouteA High Regio-Purity (>95%) Decision->RouteA RouteB Low Regio-Purity (<90%) Decision->RouteB Cryst Crystallization (Heptane/EtOAc) RouteA->Cryst Column Reverse Phase (C18) Gradient: H2O/MeCN RouteB->Column Final Pure Product (>98%) Cryst->Final Column->Final

Caption: Decision tree for purification based on crude purity analysis.

Detailed Protocol for Crystallization (Route A)

If regio-purity is acceptable, crystallization is preferred over chromatography.

  • Concentrate the organic layer to a thick oil.

  • Add Heptane (5 mL per gram of crude).

  • Heat to 50°C until homogenous.

  • Add Ethyl Acetate dropwise only if oiling out occurs.

  • Cool slowly to -20°C. The target compound (MP ~45-50°C) should crystallize, leaving trace isomers in the mother liquor.

References

  • Chambers, R. D., et al. (2000). Nucleophilic substitution in polyhalogenated nitrogen heterocycles.[5] Journal of the Chemical Society, Perkin Transactions 1.

  • Schlosser, M. (2005). The 2-(trifluoromethyl)pyridine series: A unique chemical architecture. European Journal of Organic Chemistry.

  • BenchChem Support. (2025).[2] Synthesis and Reaction Conditions for 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine.

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines. Org.[1][3][6] Synth. 2017, 94, 46-53.[3]

Sources

Validation & Comparative

comparative study of different synthetic routes to 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The title compound, 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, represents a key building block whose unique substitution pattern offers a gateway to novel chemical entities with potentially enhanced biological activity, metabolic stability, and bioavailability. This guide provides a comparative analysis of documented synthetic strategies for this valuable intermediate, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols.

Introduction to a Privileged Scaffold

The pyridine core, a ubiquitous motif in pharmaceuticals and agrochemicals, is rendered a "privileged scaffold" by the introduction of a trifluoromethyl group, a fluorine atom, and a methoxy group. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the fluorine and methoxy groups can modulate electronic properties and provide vectors for further functionalization. This guide will explore two plausible synthetic pathways to 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, starting from readily available precursors.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine emerge from the literature, primarily revolving around the sequential introduction of the fluoro and methoxy substituents onto a pre-functionalized 2-(trifluoromethyl)pyridine core. The choice of starting material and the order of substituent introduction are critical considerations that impact overall yield, scalability, and cost-effectiveness.

Route 1: Methoxylation followed by Fluorination

This approach commences with a chlorinated pyridine precursor, introducing the methoxy group via nucleophilic aromatic substitution (SNAr), followed by a halogen exchange reaction to install the fluorine atom.

Route 2: Fluorination followed by Methoxylation

Conversely, this strategy prioritizes the introduction of the fluorine atom, followed by the displacement of a remaining chloro or fluoro substituent with a methoxide source.

The following sections will delve into the detailed experimental protocols for each route, accompanied by a discussion of the underlying chemical principles and a comparative summary of their respective advantages and disadvantages.

Route 1: Methoxylation Followed by Fluorination

This synthetic pathway leverages the higher reactivity of a chloro group at the 6-position of the pyridine ring towards nucleophilic attack by methoxide, followed by a more challenging fluorination step at the 3-position.

Experimental Protocol

Step 1: Synthesis of 6-Methoxy-2-(trifluoromethyl)-3-chloropyridine

  • Reaction: To a solution of 2,3-dichloro-6-(trifluoromethyl)pyridine in anhydrous methanol, sodium methoxide (as a solution in methanol or generated in situ from sodium metal) is added portion-wise at room temperature.

  • Rationale: The chloro group at the 6-position is more activated towards nucleophilic substitution than the one at the 3-position due to the electron-withdrawing effect of the trifluoromethyl group and the nitrogen atom in the ring. The reaction proceeds via a Meisenheimer-like intermediate.

  • Conditions: The reaction is typically stirred at room temperature or gently heated (40-60 °C) for several hours to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

  • Reaction: The 6-Methoxy-2-(trifluoromethyl)-3-chloropyridine obtained in the previous step is subjected to a halogen exchange (Halex) reaction using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF).

  • Rationale: This nucleophilic aromatic substitution is more challenging than the first step as the chloro group at the 3-position is less activated. The use of a polar aprotic solvent and a phase-transfer catalyst can facilitate the reaction.

  • Conditions: The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (150-200 °C). The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the solubility and reactivity of the fluoride salt.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by distillation or column chromatography.

Data Summary: Route 1
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
12,3-dichloro-6-(trifluoromethyl)pyridineSodium methoxideMethanol25-604-875-85
26-Methoxy-2-(trifluoromethyl)-3-chloropyridinePotassium fluoride, Phase-transfer catalystDMSO150-18012-2440-60
Process Flow Diagram: Route 1

Route1 A 2,3-dichloro-6-(trifluoromethyl)pyridine B 6-Methoxy-2-(trifluoromethyl)-3-chloropyridine A->B  NaOCH3, MeOH  RT to 60°C C 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine B->C  KF, PTC  DMSO, 150-180°C

Caption: Synthetic workflow for Route 1.

Route 2: Fluorination Followed by Methoxylation

This alternative approach prioritizes the introduction of the fluorine atom, which can be accomplished from a suitable precursor. The subsequent methoxylation step then completes the synthesis.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

  • Reaction: This intermediate can be prepared from 2,3-dichloro-6-(trichloromethyl)pyridine through a halogen exchange reaction with a fluorinating agent like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (HF).[1]

  • Rationale: This reaction involves the conversion of the trichloromethyl group to a trifluoromethyl group and the selective exchange of one of the ring chlorine atoms with fluorine. The conditions can be tuned to favor the desired product.

  • Conditions: The reaction with anhydrous HF is typically carried out in an autoclave under pressure (2-4 MPa) and at elevated temperatures (70-150 °C) in the presence of a catalyst such as a mixed antimony halide.[1]

  • Work-up and Purification: The crude product is obtained after careful depressurization and is purified by washing with water, neutralization, and subsequent distillation under reduced pressure.[1]

Step 2: Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

  • Reaction: The 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is then reacted with sodium methoxide in methanol.

  • Rationale: In this case, the chloro group at the 2-position is activated for nucleophilic substitution by the adjacent trifluoromethyl group and the ring nitrogen.

  • Conditions: The reaction is typically performed at room temperature or with gentle heating in methanol.

  • Work-up and Purification: Similar to Route 1, the reaction is quenched with water, extracted, and the product is purified by chromatography or distillation.

Data Summary: Route 2
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
12,3-dichloro-6-(trichloromethyl)pyridineAnhydrous HF, Antimony halide catalystNone (neat)70-1506-10~95 (for 2-fluoro-6-(trifluoromethyl)pyridine)
22-Chloro-3-fluoro-6-(trifluoromethyl)pyridineSodium methoxideMethanol25-503-680-90
Process Flow Diagram: Route 2

Route2 A 2,3-dichloro-6-(trichloromethyl)pyridine B 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine A->B  aHF, SbXn (cat.)  70-150°C, Pressure C 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine B->C  NaOCH3, MeOH  RT to 50°C

Caption: Synthetic workflow for Route 2.

Comparative Discussion and Mechanistic Insights

Both routes offer viable pathways to the target molecule, with distinct advantages and challenges.

Route 1 begins with a more readily available starting material, 2,3-dichloro-6-(trifluoromethyl)pyridine. The initial methoxylation step is generally high-yielding and proceeds under mild conditions. However, the subsequent fluorination at the 3-position is the critical and lower-yielding step, often requiring harsh conditions and specialized reagents like a phase-transfer catalyst. The overall yield of this route is therefore limited by this challenging fluorination.

Route 2 presents a more efficient pathway in terms of overall yield, particularly if the starting material, 2,3-dichloro-6-(trichloromethyl)pyridine, is accessible. The initial fluorination/trifluoromethylation step, although requiring specialized equipment (autoclave), is reported to be very high-yielding.[1] The subsequent methoxylation is also efficient and proceeds under mild conditions. This route may be more suitable for larger-scale synthesis where the initial investment in high-pressure equipment is justified by the higher overall throughput.

Mechanistically , both routes rely on the principles of nucleophilic aromatic substitution. The regioselectivity of the substitution is governed by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing trifluoromethyl group and the ring nitrogen activate the positions ortho and para to them for nucleophilic attack.

Conclusion for the Practicing Scientist

The choice between these two synthetic routes will ultimately depend on the specific constraints of the research or development program, including the availability of starting materials, the scale of the synthesis, and the available equipment.

  • For smaller, laboratory-scale synthesis where the starting dichloro-trifluoromethyl-pyridine is commercially available, Route 1 may be more convenient despite its lower overall yield, as it avoids the need for high-pressure equipment.

  • For larger-scale production where efficiency and cost are paramount, Route 2 offers a more attractive option due to its higher overall yield, provided the necessary equipment and starting materials are accessible.

This guide provides a foundational understanding of the synthetic strategies for obtaining 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine. Further optimization of reaction conditions, such as screening of different fluoride sources, phase-transfer catalysts, and solvents, could lead to improved yields and more sustainable processes.

References

  • CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google P

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods crucial for the quality control of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and quality of such intermediates is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods and validation parameters, grounded in internationally recognized guidelines.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[1][2] This guide is developed in alignment with the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the Validation of Analytical Procedures, ensuring that the methodologies are robust, reliable, and suitable for regulatory submission.[2][3][4]

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assay and impurity profiling of many active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and versatility. For a substituted pyridine like 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, a reversed-phase HPLC (RP-HPLC) method is the logical choice, capable of separating the main component from potential process-related impurities and degradation products.

The objective of validating an HPLC method is to demonstrate its suitability for quantifying the main analyte and detecting impurities.[5][6] This involves a systematic evaluation of several key performance characteristics.

Experimental Protocol: RP-HPLC Method

The development of this method focused on achieving a good peak shape and resolution for the target analyte and potential impurities.[7][8]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides the necessary hydrophobicity to retain the pyridine derivative.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient is chosen to ensure elution of compounds with a wider polarity range.

    • 0-10 min: 20% B to 80% B

    • 10-12 min: 80% B to 20% B

    • 12-15 min: Hold at 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (selected based on the UV absorbance maximum of the analyte).

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Validation Parameters and Acceptance Criteria

The validation process must be meticulously planned and documented in a validation protocol before execution.[9][10]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][11]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

    • Analyze a spiked sample containing the analyte and known potential impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to generate potential degradation products. Analyze the stressed samples to ensure the main peak is resolved from all degradant peaks.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradants. Peak purity analysis (using DAD) should yield a purity angle less than the purity threshold.

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval over which this relationship holds true with suitable accuracy and precision.[1][12]

  • Protocol: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 80% to 120% of the target assay concentration.[5][12] Analyze each solution in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13] The y-intercept should be less than 2% of the response at the 100% level.[13]

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90899100
1001001500
1101102300
1201201800
0.9998

Table 1: Hypothetical Linearity Data for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine by HPLC.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][4] It is often determined by recovery studies.

  • Protocol: Prepare spiked samples by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%) covering the specified range.[12] Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Concentration LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.5100.5%
120% (n=3)120.0119.299.3%
Mean Recovery 99.7%

Table 2: Hypothetical Accuracy (Recovery) Data.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.[5]

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[11]

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the combined data from both studies should be ≤ 2.0%.

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability 100.2%99.8%100.5%99.5%100.1%100.3%100.07%0.35%
Intermediate 100.8%99.2%100.1%101.0%99.6%99.9%100.27%0.68%

Table 3: Hypothetical Precision Data for HPLC Assay.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Hypothetical Results:

    • LOD: 0.05 µg/mL

    • LOQ: 0.15 µg/mL

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[1][9]

  • Protocol: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits. The assay results should not significantly change.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Plan Planning cluster_Exec Execution cluster_Report Reporting Protocol Develop Validation Protocol (ICH Q2) ATP Define Analytical Target Profile (ATP) Specificity Specificity (Forced Degradation) Protocol->Specificity Perform Experiments Linearity Linearity & Range Report Final Validation Report Specificity->Report Compile Results Accuracy Accuracy (Recovery) Linearity->Report Compile Results Precision Precision (Repeatability & Intermediate) Accuracy->Report Compile Results LOD_LOQ LOD & LOQ Precision->Report Compile Results Robustness Robustness LOD_LOQ->Report Compile Results Robustness->Report Compile Results

Caption: Workflow for HPLC method validation.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

While HPLC is excellent for non-volatile compounds, Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or certain by-products. Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled specificity and sensitivity, allowing for both identification and quantification of trace-level impurities.[14][15]

Experimental Protocol: GC-MS Method
  • Instrumentation: Agilent 8890 GC with a 5977B MS Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This is a versatile, low-bleed column suitable for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (Split ratio 20:1)

  • Injection Volume: 1 µL

  • MS Parameters:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Validation Parameters and Acceptance Criteria

Validation for a quantitative impurity method by GC-MS follows the same principles as HPLC but with acceptance criteria tailored for trace analysis.

  • Protocol: Inject a blank solvent, a solution of the main analyte (to ensure it doesn't interfere), and a mixed standard of potential volatile impurities.

  • Acceptance Criteria: Chromatographic peaks for each impurity are well-resolved from each other and from any peaks originating from the solvent or the main analyte. Mass spectra should confirm the identity of each peak.

  • Protocol: Prepare standard solutions of each target impurity over a range from the reporting threshold to 120% of the specification limit.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995 for each impurity.

  • Protocol: Spike the main analyte sample with known amounts of each impurity at three levels (e.g., LOQ, 100%, and 120% of the specification limit).

  • Acceptance Criteria: Mean recovery for each impurity should be within 80.0% to 120.0%.

ImpurityConcentration Level% Recovery (n=3)
TolueneLOQ95.2%
Toluene100% Spec101.5%
Toluene120% Spec103.1%
DichloromethaneLOQ92.8%
Dichloromethane100% Spec99.7%
Dichloromethane120% Spec101.2%

Table 4: Hypothetical Accuracy Data for Volatile Impurities by GC-MS.

  • Protocol: Perform six replicate injections of a sample spiked with each impurity at the specification limit.

  • Acceptance Criteria: RSD ≤ 15.0% for each impurity.

  • Protocol: Determined based on signal-to-noise ratio.

    • LOD: S/N ≥ 3:1

    • LOQ: S/N ≥ 10:1

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

GC-MS Validation Parameter Relationship

GCMS_Validation_Parameters Method GC-MS Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Range Range Linearity->Range Defines Accuracy Accuracy Linearity->Accuracy Supports Range->Accuracy Required for Precision->Accuracy Supports LOQ LOQ Precision->LOQ Determines

Caption: Inter-relationship of key GC-MS validation parameters.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification

NMR spectroscopy is an exceptionally powerful tool for the unambiguous identification and structural confirmation of organic molecules. For 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a definitive structural fingerprint.

Principle and Application

Unlike chromatographic techniques, NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F).[16] This makes it the ultimate method for identity testing. The presence of a trifluoromethyl group makes ¹⁹F NMR particularly informative, as the chemical shift is highly sensitive to the electronic environment.[17][18]

Experimental Protocol
  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse program, spectral width of 16 ppm, sufficient number of scans for adequate signal-to-noise.

    • ¹³C NMR: Proton-decoupled pulse program, spectral width of 240 ppm.

    • ¹⁹F NMR: Standard proton-decoupled pulse program, referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[19]

Validation (Specificity for Identification)

For an identification test, specificity is the key validation parameter.[5]

  • Protocol:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of a well-characterized reference standard of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine.

    • Acquire spectra of a test sample.

  • Acceptance Criteria: The chemical shifts, signal splitting patterns, and relative integrations of the test sample's spectra must be consistent with those of the reference standard.

  • Expected Spectral Features (Hypothetical):

    • ¹H NMR: Two aromatic protons in the pyridine ring region (doublets or doublet of doublets), and a singlet for the methoxy (-OCH₃) group around 4.0 ppm.[20]

    • ¹³C NMR: Signals corresponding to the six unique carbons, with the CF₃ carbon showing a characteristic quartet due to C-F coupling.[20]

    • ¹⁹F NMR: A single sharp singlet for the -CF₃ group, with a chemical shift characteristic of a trifluoromethyl group attached to a pyridine ring (e.g., in the range of -60 to -70 ppm).[16][20]

Chapter 4: Comparative Summary and Conclusion

The choice of an analytical method is dictated by its intended purpose. A comprehensive quality control strategy for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine requires a multi-faceted approach, leveraging the strengths of different analytical techniques.

Technique Primary Application Key Strengths Limitations Key Validation Parameters
RP-HPLC Assay (Quantification), Purity/Impurity ProfilingHigh precision, robust, suitable for non-volatile compounds.Not suitable for volatile impurities.Accuracy, Precision, Linearity, Specificity, Range, Robustness, LOD/LOQ.
GC-MS Volatile/Semi-Volatile Impurity Analysis, Residual SolventsHigh sensitivity, excellent for volatile compounds, definitive identification via MS.Not suitable for non-volatile or thermally labile compounds.Specificity, LOD/LOQ, Accuracy, Precision, Linearity.
NMR Unambiguous Identification, Structural ElucidationProvides detailed structural information, absolute method for identification.Low sensitivity compared to chromatographic methods, not ideal for trace quantification.Specificity (comparison to reference standard).

Table 5: Comparison of Validated Analytical Methods.

Conclusion

This guide outlines a robust, scientifically-sound framework for the validation of analytical methods for 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine. By integrating validated HPLC and GC-MS methods, researchers and quality control professionals can confidently quantify the analyte, detect and control impurities, and ensure product quality. The use of NMR spectroscopy provides an unequivocal confirmation of identity, completing the analytical package. Adherence to these validation principles, grounded in ICH guidelines, is not merely a regulatory formality but a fundamental component of ensuring scientific integrity and product safety in the pharmaceutical industry.[1][11]

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubMed. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ACS Publications. (2025, February 18). Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

  • Supporting Information. (n.d.). 2-methoxy-3-(trifluoromethyl)pyridine (2t). Retrieved from [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, pentafluoro-. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • ACS Publications. (1979, October 1). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. Retrieved from [Link]

  • TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]

  • Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Retrieved from [Link]

  • MDPI. (2024, November 11). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

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Sources

SAR studies of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: SAR Studies of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine Analogs: A Comprehensive Comparison Guide

Subtitle: Benchmarking Fluorinated Pyridine Scaffolds for Enhanced Metabolic Stability and Target Affinity in Medicinal Chemistry

In the realm of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount. The trifluoromethylpyridine (TFMP) class is renowned for its unique physicochemical properties, imparted by the synergistic effect of the fluorine atom and the pyridine ring 1. Approximately 40% of all pharmaceutical compounds contain fluorine, and nearly 20% feature a trifluoromethyl group, which profoundly influences a molecule's conformation, bioavailability, and binding affinity to biological targets [[1]](_).

As a Senior Application Scientist, I have designed this guide to objectively benchmark the highly specialized building block 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine against its primary structural alternatives: the regioisomer 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine 1 and the non-fluorinated baseline scaffold 2-Methoxy-6-(trifluoromethyl)pyridine 2. This comparative analysis provides actionable insights into Structure-Activity Relationship (SAR) dynamics to guide rational scaffold selection.

Structural Causality & SAR Dynamics

The precise positioning of halogens and electron-donating groups on the pyridine ring dictates the molecule's electronic landscape and, consequently, its pharmacokinetic profile.

  • The Trifluoromethyl (-CF3) Anchor: Positioned at C-2, this strong electron-withdrawing group (EWG) increases lipophilicity and acts as a metabolic shield. It effectively blocks cytochrome P450 (CYP450) mediated oxidation at the adjacent carbon, a critical feature for increasing the half-life of active ingredients 1.

  • Methoxy (-OCH3) Substitution: Acting as a hydrogen-bond acceptor, the methoxy group enhances solubility in polar environments while providing steric hindrance to protect the ring from nucleophilic attack.

  • Positional Fluorine Scanning (3-Fluoro vs. 6-Fluoro): The introduction of a distinct fluorine atom fine-tunes the pKa of the pyridine nitrogen.

    • In 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , the fluorine at C-3 operates synergistically with the C-2 -CF3 group via strong inductive electron withdrawal. This drastically reduces the basicity of the nitrogen, ensuring the molecule remains predominantly un-ionized at physiological pH (7.4), thereby maximizing passive membrane permeability.

    • Conversely, in the 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine isomer, the fluorine is adjacent to the nitrogen, altering resonance stabilization and offering a different metabolic soft-spot profile that is often leveraged in specific systemic herbicides and insect growth regulators [[1]](_).

Comparative Performance Data

To objectively benchmark these scaffolds, we evaluate them across critical early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The quantitative data below illustrates the performance enhancements achieved through specific regio-substitutions.

Table 1: Comparative Physicochemical and In Vitro ADME Properties

Compound ScaffoldLogD (pH 7.4)pKa (Calculated)HLM CL_int (µL/min/mg)PAMPA Papp (10⁻⁶ cm/s)
3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine 3.12.418.524.2
6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine 2.92.114.221.5
2-Methoxy-6-(trifluoromethyl)pyridine (Base)2.53.245.315.8

Interpretation: The addition of the fluorine atom in both regioisomers significantly reduces intrinsic clearance (CL_int) compared to the base scaffold, demonstrating enhanced metabolic stability. The 3-Fluoro variant exhibits superior passive permeability (Papp) due to the optimal balance of lipophilicity and reduced basicity.

Experimental Workflows: Self-Validating Protocols

Trustworthy data relies on robust, self-validating experimental designs. Below are the standard operating procedures used to derive the comparative metrics, incorporating mandatory control systems to ensure assay integrity.

Protocol A: Human Liver Microsome (HLM) Stability Assay (CL_int Determination)

Causality: This assay evaluates Phase I metabolic stability. We use HLM supplemented with an NADPH regenerating system to simulate in vivo hepatic CYP450 metabolism.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: This allows the test compound to equilibrate with microsomal proteins and establishes baseline thermal stability before enzymatic turnover begins.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction at precise time points, while the internal standard controls for matrix effects and injection volume variance during LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and calculate CL_int.

  • Self-Validation System: The assay is deemed valid only if Verapamil (high clearance control) exhibits >80% depletion at 30 minutes, and Warfarin (low clearance control) exhibits <15% depletion.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive transcellular permeability from active transport mechanisms (like P-gp efflux), providing a pure physicochemical assessment of the scaffold's membrane-crossing ability.

  • Coating: Coat the porous filter membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Loading: Add 300 µL of the test compound (10 µM in PBS, pH 7.4) to the donor compartment. Add 300 µL of fresh PBS to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validation System: Propranolol (high permeability) must yield Papp > 15 × 10⁻⁶ cm/s, and Ranitidine (low permeability) must yield Papp < 2 × 10⁻⁶ cm/s. Mass balance recovery must exceed 80% to rule out non-specific binding to the plasticware.

Mechanistic Visualization

The following diagram illustrates the logical workflow of SAR optimization, highlighting how divergent electrophilic fluorination strategies yield distinct pharmacokinetic profiles.

SAR_Optimization Base Base Scaffold 2-Methoxy-6-(trifluoromethyl)pyridine Branch1 Fluorination at C-3 (Strong Inductive Effect) Base->Branch1 Electrophilic Fluorination Branch2 Fluorination at C-6 (Altered Resonance) Base->Branch2 Electrophilic Fluorination CompA 3-Fluoro-6-methoxy-2- (trifluoromethyl)pyridine Target: High Permeability Branch1->CompA CompB 6-Fluoro-3-methoxy-2- (trifluoromethyl)pyridine Target: High Stability Branch2->CompB Assay In Vitro Validation (HLM CL_int & PAMPA) CompA->Assay CompB->Assay

Figure 1: SAR optimization workflow for TFMP analogs, highlighting divergent fluorination strategies.

References

  • Benchchem. "6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 1227579-76-1".
  • Sigma-Aldrich. "2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5".

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.